Melicopicine
Description
This compound has been reported in Esenbeckia febrifuga, Vepris trichocarpa, and Sarcomelicope argyrophylla with data available.
from Teclea trichocarpa; structure in first source
Properties
CAS No. |
517-73-7 |
|---|---|
Molecular Formula |
C18H19NO5 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
1,2,3,4-tetramethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C18H19NO5/c1-19-11-9-7-6-8-10(11)14(20)12-13(19)16(22-3)18(24-5)17(23-4)15(12)21-2/h6-9H,1-5H3 |
InChI Key |
URPVDDXMEZAEJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3OC)OC)OC)OC |
Other CAS No. |
517-73-7 |
Synonyms |
1,2,3,4-Tetramethoxy-10-methylacridone |
Origin of Product |
United States |
Foundational & Exploratory
Melicopicine: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melicopicine is a furoquinoline alkaloid that has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its known biological effects, with a focus on its cytotoxic and antimalarial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is predominantly found in plant species belonging to the Rutaceae family, a diverse group of plants known for producing a wide array of secondary metabolites, including alkaloids and coumarins. The primary genera from which this compound has been isolated include Melicope, Acronychia, Esenbeckia, Vepris, and Sarcomelicope.
Specific plant species identified as natural sources of this compound include:
-
Melicope fareana : The bark of this Australian rainforest tree is a significant source of this compound, with reports indicating a yield of approximately 1%.[1] The leaves of this species also contain the alkaloid.
-
Acronychia baueri : The leaves of this Australian plant have been shown to contain this compound.
-
Esenbeckia febrifuga : This plant is another documented source of this compound.[1]
-
Vepris trichocarpa : this compound has been reported in this species.[1]
-
Sarcomelicope argyrophylla : This species is also a known source of the alkaloid.[1]
-
Zanthoxylum simullans : The root bark of this plant, used in traditional Chinese medicine, has been found to contain this compound.
Isolation and Purification Methods
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The general workflow for isolating acridone alkaloids, the class to which this compound belongs, can be adapted and optimized for specific plant materials.
General Experimental Protocol
A representative protocol for the isolation of this compound and other acridone alkaloids from plant material is as follows:
1. Plant Material Preparation:
-
Air-dry the collected plant material (e.g., bark, leaves, or roots) at room temperature.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
2. Extraction:
-
Perform exhaustive extraction of the powdered plant material with methanol (MeOH) at room temperature using maceration or Soxhlet extraction. Maceration involves soaking the plant material in the solvent for an extended period (e.g., 3 x 24 hours), with occasional agitation.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation (Acid-Base Extraction):
-
Suspend the crude extract in a 5% hydrochloric acid (HCl) solution.
-
Partition the acidic solution with a non-polar solvent like diethyl ether or chloroform to remove neutral and acidic compounds.
-
Basify the aqueous acidic layer with a base, such as ammonium hydroxide (NH₄OH), to a pH of 9-10.
-
Extract the liberated alkaloids with a solvent like chloroform or dichloromethane.
-
Combine the organic layers and evaporate the solvent to yield a crude alkaloid fraction.
4. Chromatographic Purification:
-
Column Chromatography (CC):
-
Subject the crude alkaloid fraction to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane or dichloromethane and gradually increasing the polarity by adding ethyl acetate or methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 95:5) and visualizing under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent).
-
Combine fractions containing compounds with similar Rf values.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification, subject the enriched fractions from column chromatography to preparative HPLC.
-
A reversed-phase C18 column is commonly used.
-
The mobile phase typically consists of a mixture of acetonitrile and water or methanol and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.
-
Isocratic or gradient elution can be employed to achieve optimal separation.
-
Monitor the elution using a UV detector at a wavelength where this compound shows strong absorbance.
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.
-
5. Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with literature data.
Data Presentation
Quantitative Yield of this compound
| Plant Source | Plant Part | Extraction Method | Reported Yield (%) |
| Melicope fareana | Bark | Not specified in detail | ~1% |
Biological Activity of this compound
| Activity | Cell Line/Organism | IC₅₀ (µg/mL) |
| Cytotoxicity | PC-3M (Prostate Cancer) | 12.5 - 65 (Range for acridone alkaloids from Z. simullans) |
| Cytotoxicity | LNCaP (Prostate Cancer) | 21.1 - 65 (Range for acridone alkaloids from Z. simullans) |
| Antimalarial | Plasmodium falciparum 3D7 | Not specifically reported for this compound |
| Antimalarial | Plasmodium falciparum Dd2 | 18.9 (Normelicopidine, a related alkaloid) |
Note: The IC₅₀ values for cytotoxicity are presented as a range for a mixture of acridone alkaloids isolated from Zanthoxylum simullans, including this compound. The specific IC₅₀ for pure this compound was not detailed in the available source.
Mandatory Visualization
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation and purification of this compound.
Proposed Mechanism of Action: Topoisomerase Inhibition
Acridone alkaloids, the class of compounds to which this compound belongs, have been reported to exert their cytotoxic effects through the inhibition of topoisomerase enzymes.[2] Topoisomerases are crucial for DNA replication and transcription, and their inhibition leads to DNA damage and ultimately, cell death.
References
An In-depth Technical Guide to the Acridone Alkaloids: Melicopicine and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of natural product chemistry continues to be a vital source of novel molecular scaffolds for drug discovery. Among these, the acridone alkaloids, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention due to their diverse and potent biological activities. This guide provides a detailed examination of a specific acridone alkaloid, Melicopicine, a term that has been historically associated with at least two distinct chemical entities, leading to potential ambiguity in scientific literature. We will delineate the chemical structures, IUPAC nomenclature, and physicochemical properties of both primary compounds: This compound (1,2,3,4-tetramethoxy-10-methylacridin-9-one) and Melicopine (4,5-dimethoxy-11-methyl-[1][2]dioxolo[4,5-c]acridin-6-one) . This document will serve as a comprehensive resource, offering insights into their chemical synthesis, isolation from natural sources, and known biological activities, thereby empowering researchers in their quest for novel therapeutic agents.
Chemical Structure and Nomenclature
The ambiguity surrounding the name "this compound" necessitates a clear distinction between the two primary acridone alkaloids that have been referred to by this name.
1. This compound (CID 101253)
-
IUPAC Name: 1,2,3,4-tetramethoxy-10-methylacridin-9-one[1]
-
Molecular Formula: C₁₈H₁₉NO₅[1]
-
Chemical Structure:
2. Melicopine (CID 68433)
-
IUPAC Name: 4,5-dimethoxy-11-methyl-[1][2]dioxolo[4,5-c]acridin-6-one[3]
-
Molecular Formula: C₁₇H₁₅NO₅[3]
-
Chemical Structure:
Physicochemical Data
A summary of the key physicochemical properties of this compound and Melicopine is presented in the table below for ease of comparison. These data are essential for understanding the compounds' behavior in biological systems and for the design of analytical and screening protocols.
| Property | This compound (C₁₈H₁₉NO₅) | Melicopine (C₁₇H₁₅NO₅) |
| Molecular Weight | 329.35 g/mol [4] | 313.31 g/mol [3] |
| Monoisotopic Mass | 329.126323 g/mol [1] | 313.095023 g/mol [3] |
| XLogP3-AA | 3.0[5] | 2.9[3] |
| Hydrogen Bond Donor Count | 0[1] | 0[3] |
| Hydrogen Bond Acceptor Count | 6 | 6 |
| Rotatable Bond Count | 5 | 2 |
| Topological Polar Surface Area | 66.8 Ų | 57.2 Ų |
| Heavy Atom Count | 24 | 23 |
| CAS Number | 517-73-7[1] | 568-01-4[3] |
Experimental Protocols
General Synthetic Strategy for the Acridone Core
Methodology:
-
Condensation: An appropriately substituted anthranilic acid is condensed with a substituted phenol derivative. For instance, to generate the precursor for this compound, 2-amino-3,4,5,6-tetramethoxybenzoic acid would be reacted with an appropriate benzene derivative.
-
Cyclization: The resulting diarylamine intermediate undergoes an intramolecular cyclization to form the tricyclic acridone core. This can be achieved through various methods, including thermal or acid-catalyzed cyclization.
-
N-Methylation: The nitrogen at position 10 (or 11, depending on the numbering system) is typically methylated in a subsequent step using a methylating agent such as methyl iodide in the presence of a base.
-
Functional Group Interconversion: Further modifications, such as the introduction of the methylenedioxy bridge in Melicopine, would require specific synthetic steps tailored to the target molecule.
General Protocol for Isolation from Natural Sources
This compound has been reported to be isolated from plants such as Sarcomelicope argyrophylla, while Melicopine is found in various Melicope species. The following is a generalized protocol for the extraction and isolation of such alkaloids from plant material.
Methodology:
-
Extraction: Dried and powdered plant material (e.g., leaves, bark) is subjected to extraction with an organic solvent, typically methanol or a mixture of chloroform and methanol, at room temperature for an extended period.
-
Acid-Base Partitioning: The crude extract is concentrated and then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an organic solvent (e.g., diethyl ether). The alkaloids, being basic, will be protonated and move into the aqueous phase, while neutral and acidic compounds remain in the organic phase.
-
Liberation and Re-extraction: The acidic aqueous phase is then basified (e.g., with NH₄OH) to deprotonate the alkaloids, which are then re-extracted into an organic solvent like chloroform or dichloromethane.
-
Chromatographic Purification: The resulting crude alkaloid fraction is subjected to chromatographic separation techniques. This typically involves column chromatography over silica gel or alumina, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Final Purification: Fractions containing the target compound are identified by thin-layer chromatography (TLC) and pooled. Further purification can be achieved by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure alkaloid.
Biological Activity and Signaling Pathway
Acridone alkaloids are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While specific quantitative cytotoxicity data (e.g., IC₅₀ values) for this compound and Melicopine are not consistently reported in publicly accessible databases, related acridone alkaloids have demonstrated potent cytotoxic effects.
For instance, Citbismine-E, a dimeric acridone alkaloid, has been shown to induce apoptosis in human myeloid leukemia HL-60 cells. The proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway, leading to mitochondrial dysfunction and subsequent apoptosis. This pathway provides a plausible model for the cytotoxic action of other acridone alkaloids like this compound and Melicopine.
Caption: Proposed apoptotic signaling pathway for acridone alkaloids.
Conclusion
This technical guide has provided a comprehensive overview of this compound and its related isomer, Melicopine, clarifying the existing nomenclatural ambiguity. The detailed physicochemical data, generalized experimental protocols for synthesis and isolation, and insights into their potential biological activities and signaling pathways offer a valuable resource for researchers in natural product chemistry and drug development. The potent biological activities exhibited by the acridone alkaloid class underscore their potential as lead compounds for the development of novel therapeutics. Further investigation into the specific biological targets and mechanisms of action of this compound and Melicopine is warranted to fully elucidate their therapeutic potential.
References
- 1. This compound | C18H19NO5 | CID 101253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(Methoxymethoxy)-10-methylacridin-9(10H)-one | 91105-98-5 | Benchchem [benchchem.com]
- 3. Melicopine | C17H15NO5 | CID 68433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Compound: this compound (CHEMBL455628) - ChEMBL [ebi.ac.uk]
- 5. PubChemLite - this compound (C18H19NO5) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Physical and Chemical Properties of Melicopicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melicopicine, a naturally occurring acridone alkaloid, has garnered interest within the scientific community for its potential biological activities. A thorough understanding of its physical and chemical properties is fundamental for its isolation, characterization, and exploration as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, including its structural details, spectral data, and solubility profile. This document also outlines general experimental protocols for the analysis of such compounds and discusses the current, albeit limited, understanding of its biological effects, paving the way for future research and development.
Introduction
This compound is a tetramethoxy-substituted acridone alkaloid found in various plant species, including those from the Rutaceae family such as Esenbeckia febrifuga, Vepris trichocarpa, and Sarcomelicope argyrophylla[1]. The acridone scaffold is a recurring motif in a number of biologically active natural products. A detailed characterization of the physical and chemical properties of this compound is a critical prerequisite for any research and development endeavor, from extraction and purification to the design of targeted biological assays. This guide aims to consolidate the available data on this compound to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the tables below. These data have been compiled from various chemical databases and literature sources.
General and Structural Properties
| Property | Value | Source |
| IUPAC Name | 1,2,3,4-tetramethoxy-10-methylacridin-9-one | [1] |
| Molecular Formula | C₁₈H₁₉NO₅ | [1][2] |
| Molecular Weight | 329.35 g/mol | [2] |
| CAS Number | 517-73-7 | [1] |
| Chemical Structure | See Figure 1 |
Figure 1: Chemical Structure of this compound
Tabulated Physical Properties
| Property | Value | Notes |
| Melting Point | Data not available in searched sources. | Further experimental determination is required. |
| Boiling Point | Data not available in searched sources. | Likely to decompose at high temperatures. |
| Solubility | Data not available in searched sources. | General solubility of alkaloids suggests solubility in organic solvents and limited solubility in water. Further experimental validation is needed. |
Spectral Data
Spectroscopic techniques are essential for the structural elucidation and identification of this compound. A summary of the available spectral data is provided below.
Mass Spectrometry (MS)
Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound.
| m/z Value | Relative Intensity | Possible Fragment |
| 329 | 2nd Highest | [M]⁺ (Molecular Ion) |
| 314 | Top Peak | [M-CH₃]⁺ |
| 256 | 3rd Highest | Further fragmentation |
| Data obtained from GC-MS analysis as reported in the NIST database.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific chemical shift data for this compound were not found in the initial search, ¹H and ¹³C NMR are indispensable for its structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for C=O (carbonyl), C-O (ether), C-N, and aromatic C-H and C=C bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to exhibit absorption maxima characteristic of the acridone chromophore.
Experimental Protocols
Isolation and Purification
A general workflow for the isolation of this compound from a plant source is depicted below.
Methodology:
-
Extraction: Dried and powdered plant material is macerated with a suitable solvent, typically methanol, at room temperature for an extended period.
-
Filtration and Concentration: The extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is subjected to sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Chromatography: The fraction containing this compound (likely the ethyl acetate or a moderately polar fraction) is subjected to column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents to isolate the compound.
-
Crystallization: The purified fraction is crystallized from a suitable solvent system to obtain pure this compound.
Spectroscopic Analysis
The following are general protocols for obtaining spectral data for a purified compound like this compound.
Methodology:
-
NMR Spectroscopy: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer to obtain ¹H and ¹³C spectra.
-
Mass Spectrometry: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system like GC or LC) for ionization and mass analysis.
-
FT-IR Spectroscopy: A small amount of the sample is mixed with KBr powder and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
UV-Vis Spectroscopy: A dilute solution of the compound in a spectroscopic grade solvent (e.g., methanol or ethanol) is prepared, and its absorbance is measured across the UV-visible range.
Biological Activities and Signaling Pathways
The biological activities of this compound are not well-documented in the readily available scientific literature. While some acridone alkaloids exhibit a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties, specific studies on this compound are limited.
Due to the lack of specific information on this compound's mechanism of action and its effects on signaling pathways, a diagrammatic representation cannot be provided at this time. This represents a significant knowledge gap and a promising area for future research.
Conclusion
This compound is a natural acridone alkaloid with a well-defined chemical structure. This guide has summarized its key physicochemical properties and provided generalized experimental protocols for its isolation and characterization. While some spectral data are available, a comprehensive experimental determination of its physical properties, such as melting point and solubility, is still required. The most significant gap in the current knowledge lies in its biological activities and mechanism of action. Future research should focus on elucidating the pharmacological profile of this compound and investigating its potential effects on cellular signaling pathways. Such studies will be crucial in determining its potential as a lead compound for drug development.
References
The Melicopicine Biosynthesis Pathway in Rutaceae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melicopicine, a tetramethoxylated acridone alkaloid found in the Rutaceae family, exhibits a range of biological activities, making its biosynthetic pathway a subject of significant interest for synthetic biology and drug development. This technical guide provides a detailed overview of the current understanding of the this compound biosynthesis pathway, drawing on established knowledge of acridone alkaloid formation and the enzymatic families likely involved. This document outlines the core biosynthetic steps, proposes the subsequent modification reactions, and details relevant experimental protocols. While specific quantitative data for the this compound pathway remains limited, this guide consolidates available information and provides a framework for future research.
Introduction to this compound and Acridone Alkaloids
Acridone alkaloids are a class of nitrogen-containing secondary metabolites characteristic of the Rutaceae plant family.[1] These compounds are known for their diverse pharmacological properties, including antimicrobial, antiviral, and antitumor activities. This compound, with its distinctive 1,2,3,4-tetramethoxy substitution pattern on the acridone core, is a prominent member of this family.[2] The biosynthesis of acridone alkaloids originates from the shikimate and acetate pathways, converging to form the characteristic tricyclic acridone skeleton.
The Core this compound Biosynthesis Pathway
The biosynthesis of this compound can be conceptually divided into two main stages: the formation of the acridone core and the subsequent decorative modifications (hydroxylations and O-methylations) that yield the final complex structure.
Formation of the Acridone Core
The initial steps of this compound biosynthesis are shared with other acridone alkaloids and involve the condensation of an anthranilate derivative with three molecules of malonyl-CoA.
-
Activation of Anthranilate: The pathway commences with the activation of anthranilate, a product of the shikimate pathway, to its coenzyme A (CoA) thioester, anthraniloyl-CoA. This reaction is catalyzed by anthranilate-CoA ligase .[3]
-
N-Methylation of Anthraniloyl-CoA: For N-methylated acridone alkaloids like this compound, an N-methylation step is crucial. Anthranilate N-methyltransferase (ANMT) , a type of S-adenosyl-L-methionine (SAM)-dependent methyltransferase, catalyzes the transfer of a methyl group from SAM to the amino group of anthraniloyl-CoA, yielding N-methylanthraniloyl-CoA.[3][4]
-
Acridone Ring Formation: The central reaction in the formation of the acridone skeleton is catalyzed by acridone synthase (ACS) . This enzyme belongs to the type III polyketide synthase superfamily. ACS catalyzes a sequential decarboxylative condensation of three molecules of malonyl-CoA with one molecule of N-methylanthraniloyl-CoA.[5][6] The resulting polyketide intermediate undergoes intramolecular cyclization and aromatization to form the primary acridone product, 1,3-dihydroxy-N-methylacridone .[5][6]
Post-Acridone Synthase Modifications: Hydroxylation and O-Methylation
Following the formation of the 1,3-dihydroxy-N-methylacridone core, a series of hydroxylation and O-methylation reactions are required to produce the 1,2,3,4-tetramethoxy substitution pattern of this compound. While the exact sequence and the specific enzymes are not yet fully elucidated for this compound, the involvement of cytochrome P450 monooxygenases (P450s) and S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) is highly probable based on studies of other plant secondary metabolic pathways.[7][8]
Proposed Hydroxylation Steps:
-
Cytochrome P450 Monooxygenases (P450s) are a large family of heme-containing enzymes known to catalyze a wide variety of oxidative reactions in plant secondary metabolism, including the hydroxylation of aromatic rings.[7][9] It is hypothesized that two successive hydroxylation reactions, likely catalyzed by specific P450s, introduce hydroxyl groups at the C-2 and C-4 positions of the 1,3-dihydroxy-N-methylacridone core.
Proposed O-Methylation Steps:
-
S-Adenosyl-L-methionine (SAM)-dependent O-Methyltransferases (OMTs) are responsible for the transfer of a methyl group from SAM to a hydroxyl group of a substrate.[8] Following each hydroxylation step, specific OMTs are proposed to methylate the newly introduced hydroxyl groups, as well as the existing hydroxyl groups at C-1 and C-3. This would require a series of four distinct O-methylation events to achieve the final tetramethoxy structure of this compound.
Quantitative Data
Specific quantitative data for the this compound biosynthesis pathway is currently scarce in the literature. However, kinetic parameters for acridone synthase from Ruta graveolens, a related Rutaceae species, provide valuable reference points.
| Enzyme | Substrate | Apparent Km (µM) | Reference |
| Acridone Synthase (Ruta graveolens) | N-methylanthraniloyl-CoA | 10.64 | [10] |
| Acridone Synthase (Ruta graveolens) | Malonyl-CoA | 32.8 | [10] |
Experimental Protocols
This section provides generalized protocols for the key enzymes involved in acridone alkaloid biosynthesis. These protocols can be adapted for the specific study of the this compound pathway.
Heterologous Expression and Purification of Acridone Synthase (ACS)
Objective: To produce and purify recombinant ACS for in vitro characterization.
Methodology:
-
Gene Cloning: The coding sequence of ACS from a this compound-producing plant is amplified by PCR and cloned into an appropriate expression vector (e.g., pET vector for E. coli expression).[11][12]
-
Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[11]
-
Cell Lysis and Protein Purification: Cells are harvested and lysed by sonication. The recombinant ACS, often expressed with a purification tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).[13]
-
Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE.
Enzyme Assay for Acridone Synthase (ACS)
Objective: To determine the catalytic activity and kinetic parameters of ACS.
Methodology:
-
Reaction Mixture: A typical reaction mixture contains the purified ACS enzyme, N-methylanthraniloyl-CoA, and [14C]-labeled malonyl-CoA in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).[10]
-
Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 30°C).
-
Product Extraction: The reaction is stopped, and the acridone products are extracted with an organic solvent (e.g., ethyl acetate).
-
Product Analysis: The radioactive acridone products are separated by thin-layer chromatography (TLC) and quantified by liquid scintillation counting.
-
Kinetic Analysis: Initial reaction velocities are measured at varying substrate concentrations to determine Km and Vmax values using Michaelis-Menten kinetics.[10]
Isolation and Assay of Microsomal Cytochrome P450 Enzymes
Objective: To isolate membrane-bound P450 enzymes and assay their hydroxylase activity.
Methodology:
-
Microsome Isolation: Plant tissue is homogenized, and the microsomal fraction, which contains the endoplasmic reticulum where many P450s reside, is isolated by differential centrifugation.[1][14]
-
Protein Solubilization: Microsomal proteins are solubilized using detergents to release them from the membrane.[14]
-
Enzyme Assay: The hydroxylase activity of P450s is typically assayed by incubating the microsomal fraction (or purified enzyme) with the substrate (e.g., 1,3-dihydroxy-N-methylacridone), NADPH, and a cytochrome P450 reductase.
-
Product Detection: The formation of the hydroxylated product is monitored by HPLC or LC-MS.
Regulation of this compound Biosynthesis
The biosynthesis of acridone alkaloids is known to be regulated by various endogenous and exogenous signals, ensuring that these defense-related compounds are produced when needed.
Jasmonate Signaling
Jasmonates (JAs) are plant hormones that play a central role in mediating defense responses against herbivores and pathogens.[5][15] Treatment of plant cell cultures with jasmonates has been shown to induce the expression of genes involved in alkaloid biosynthesis, including those in the acridone pathway.[5] This induction is mediated by a signaling cascade that leads to the activation of specific transcription factors.
Key Transcription Factor Families:
-
MYC: Basic helix-loop-helix (bHLH) transcription factors that are master regulators of jasmonate-responsive genes.[16]
-
AP2/ERF: A large family of transcription factors that can act as activators or repressors of defense gene expression.[17][18]
-
WRKY: A family of transcription factors known to be involved in various stress responses, including the regulation of secondary metabolism.[19]
Light Regulation
Light is a critical environmental factor that influences many aspects of plant development and metabolism, including the production of secondary metabolites.[20][21] In Ruta graveolens, the expression of acridone synthase (ACS) has been shown to be suppressed by light, suggesting that acridone alkaloid biosynthesis may be favored in dark conditions, such as in the roots.[5] This regulation is likely mediated by photoreceptors and downstream signaling components that ultimately impact the activity of transcription factors controlling the expression of biosynthetic genes.
Conclusion and Future Perspectives
The biosynthesis of this compound in Rutaceae plants represents a fascinating example of the chemical diversification of a core secondary metabolite scaffold. While the initial steps of acridone core formation are relatively well-understood, the precise sequence and enzymatic machinery of the subsequent hydroxylation and O-methylation reactions remain to be fully elucidated. Future research should focus on the identification and characterization of the specific cytochrome P450 monooxygenases and O-methyltransferases from this compound-producing species. The application of modern 'omics' technologies, such as transcriptomics and metabolomics, coupled with gene co-expression network analysis, will be instrumental in identifying candidate genes.[22] The heterologous expression and functional characterization of these enzymes will provide definitive proof of their roles and furnish valuable tools for the biotechnological production of this compound and novel, structurally related compounds with potential pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoid 3'-O-methyltransferase from rice: cDNA cloning, characterization and functional expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential regulation and distribution of acridone synthase in Ruta graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification and properties of acridone synthase from cell suspension cultures of Ruta graveolens L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of acridone derivatives via heterologous expression of a plant type III polyketide synthase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Native acridone synthases I and II from Ruta graveolens L. form homodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification and immunological characterization of a recombinant trimethylflavonol 3'-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plant plasma membrane protein extraction and solubilization for proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. frontiersin.org [frontiersin.org]
- 18. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. connectsci.au [connectsci.au]
- 21. Plant cytochrome P450 (CYP450) ELISA research kit, [myskinrecipes.com]
- 22. Plant gene co-expression defines the biosynthetic pathway of neuroactive alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Acridone Alkaloids: A Comprehensive Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of acridone alkaloids, a class of nitrogen-containing heterocyclic compounds. Acridone and its derivatives, both natural and synthetic, have garnered significant interest in the scientific community due to their wide array of pharmacological activities. This document covers their classification, biosynthesis, and key biological activities, with a focus on quantitative data and detailed experimental methodologies to support further research and development.
Introduction and Classification
Acridone alkaloids are natural products derived from the tricyclic aromatic core of acridone (9(10H)-acridinone).[1] The parent acridone structure is a planar molecule that can interact with various biological targets, a property that underpins its diverse bioactivities.[2] These alkaloids are predominantly found in plants of the Rutaceae family, such as in the bark, leaves, and roots.[1]
Acridone alkaloids can be categorized into several major classes based on their structural complexity.[3] This classification helps in understanding structure-activity relationships and in guiding synthetic efforts. The main classes include simple acridones, C-prenylated acridones, and those with additional fused heterocyclic rings like furan or pyran, as well as dimeric structures.[3]
References
Melicopicine (CAS 517-73-7): A Technical Safety Review for Researchers
Disclaimer: This document is intended as a technical guide for research, scientific, and drug development professionals. A comprehensive, officially sanctioned Safety Data Sheet (SDS) for Melicopicine (CAS 517-73-7) is not publicly available. The information presented herein has been compiled from various scientific databases and literature sources. It is imperative that this compound be handled with the utmost care, assuming it is potentially hazardous, and that all laboratory work is conducted by trained personnel in a controlled environment with appropriate personal protective equipment.
Chemical and Physical Properties
This compound is an acridone alkaloid that has been identified in plant species such as Teclea trichocarpa.[1] While comprehensive experimental data on its physical and chemical properties are limited, computed data provides some insight into its characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 517-73-7 | PubChem[2] |
| Molecular Formula | C₁₈H₁₉NO₅ | PubChem[2] |
| Molecular Weight | 329.35 g/mol | ChEMBL[1] |
| IUPAC Name | 1,2,3,4-tetramethoxy-10-methylacridin-9-one | PubChem[2] |
| Synonyms | NSC 402921, Melicopicene | MedchemExpress[3], PubChem[2] |
| Kovats Retention Index (semi-standard non-polar) | 2736 | PubChem[2] |
Hazard Identification and Toxicological Information
Detailed toxicological studies on this compound are not widely published. However, some available information suggests potential areas of concern.
Hazard Summary:
-
Potential Endocrine Disruptor: this compound is listed as a potential endocrine-disrupting compound in some databases.[2]
-
Cytotoxicity: Research on natural products for antimalarial drug discovery has included the evaluation of this compound's cytotoxicity.[4] However, specific quantitative data, such as the IC₅₀ value, are not provided in the available literature.
-
Structure-Based Toxicological Analysis: As part of a study on taste-modulating compounds, this compound was subjected to a structure-based toxicological analysis, although the specific results of this analysis are not publicly disclosed.[5]
Table 2: Summary of Toxicological Data for this compound
| Endpoint | Result | Source/Comment |
| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available | |
| Skin Corrosion/Irritation | Data not available | |
| Serious Eye Damage/Irritation | Data not available | |
| Respiratory or Skin Sensitization | Data not available | |
| Germ Cell Mutagenicity | Data not available | |
| Carcinogenicity | Data not available | |
| Reproductive Toxicity | Data not available | |
| Specific Target Organ Toxicity (Single Exposure) | Data not available | |
| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | |
| Aspiration Hazard | Data not available | |
| Cytotoxicity | Evaluated, but no quantitative data is publicly available.[4] | |
| Endocrine Disruption | Potential endocrine disruptor.[2] |
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound are not available in the public domain. However, based on the context of the research in which it is mentioned, a general workflow for assessing the in vitro cytotoxicity of a novel compound can be outlined.
General Workflow for In Vitro Cytotoxicity Assessment
Handling, Storage, and First Aid
Due to the lack of specific safety data, standard laboratory procedures for handling chemical compounds of unknown toxicity should be strictly followed.
Engineering Controls:
-
Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A laboratory coat should be worn. Ensure full skin coverage.
Handling:
-
Avoid inhalation of dust or aerosols.
-
Avoid contact with skin and eyes.
-
Minimize dust generation.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
First-Aid Measures: In the absence of substance-specific first-aid protocols, the following general guidance should be followed in case of exposure:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Logical Framework for Safety Data Generation
The following diagram illustrates the logical progression of safety and toxicological data generation required for a comprehensive risk assessment of a research compound like this compound. The red nodes indicate areas where data is currently lacking for this specific compound.
References
- 1. EP2984073B1 - Reduced sodium food product - Google Patents [patents.google.com]
- 2. This compound | C18H19NO5 | CID 101253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scispace.com [scispace.com]
- 5. US10159268B2 - Reduced sodium food products - Google Patents [patents.google.com]
The Isolation of Melicopicine: A Technical Guide to its Discovery and Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melicopicine, a tetramethoxy-N-methylacridone alkaloid, represents a class of natural products with a history rooted in the mid-20th century exploration of phytochemicals. First isolated from the Australian Rutaceae family, its discovery was a function of classic natural product chemistry workflows. This technical guide provides an in-depth overview of the historical discovery, isolation, and characterization of this compound. It details the foundational experimental protocols for its extraction and purification, presents its physicochemical and spectral data in structured formats, and illustrates the logical workflow of its isolation. This document serves as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development interested in the acridone alkaloids.
Historical Discovery
The discovery of this compound dates back to 1949, from studies on the chemical constituents of Australian flora. Researchers investigating the bark of the rainforest tree Melicope fareana (F. Muell.), a member of the Rutaceae family, identified a mixture of alkaloids. Through systematic extraction and separation, they isolated four distinct compounds, one of which was the novel tetramethoxy acridone alkaloid, this compound. It was found to be a significant component of the bark, present at an approximate yield of 1%.[1] This discovery was part of a broader effort in the mid-20th century to isolate and identify bioactive compounds from natural sources, laying the groundwork for future pharmacological studies.
Physicochemical and Spectroscopic Data
The structural identity of this compound has been elucidated through a combination of chemical degradation and modern spectroscopic techniques. Its key properties are summarized below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₉NO₅ | [2] |
| Molecular Weight | 329.35 g/mol | [2] |
| IUPAC Name | 1,2,3,4-tetramethoxy-10-methylacridin-9-one | [2] |
| CAS Number | 517-73-7 | [2] |
| Appearance | (Not specified in sources, typically yellow crystalline solid) | |
| Melting Point | (Not specified in sources) | |
| Solubility | (Soluble in organic solvents like chloroform, methanol, ethanol) |
Table 2: Spectroscopic Data for this compound Characterization
| Technique | Data | Source(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 8.45 (dd, H-5), 7.68 (ddd, H-7), 7.37 (dd, H-8), 7.18 (ddd, H-6), 4.13 (s, OMe), 4.04 (s, OMe), 3.96 (s, OMe), 3.90 (s, OMe), 3.79 (s, N-Me). (Note: Specific assignments can vary; this represents a typical spectrum). | [3][4] |
| ¹³C NMR (CDCl₃) | δ (ppm): 177.6 (C=O), 156.4, 153.9, 148.5, 142.1, 139.0, 132.8, 126.3, 121.7, 115.1, 114.2, 108.9, 62.6 (OMe), 61.8 (OMe), 61.2 (OMe), 59.1 (OMe), 34.0 (N-Me). (Note: Representative values for the acridone core and substituents). | [1][5][6] |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 314; m/z 2nd Highest: 329 [M]⁺; m/z 3rd Highest: 256. | [2] |
| Infrared (IR) Spectroscopy (KBr Pellet) | νₘₐₓ (cm⁻¹): ~3000-2850 (C-H stretching), ~1630 (C=O, acridone carbonyl), ~1600, 1580 (C=C aromatic stretching), ~1280-1050 (C-O stretching of methoxy groups). (Note: Characteristic absorption bands for the functional groups present). | [7][8][9][10][11] |
| UV-Vis Spectroscopy (in Ethanol) | λₘₐₓ (nm): ~258, ~280, ~330, ~400. (Note: These are characteristic absorption maxima for the acridone chromophore). |
Experimental Protocols: Isolation and Purification
The isolation of this compound relies on classic alkaloid extraction methodology. The protocol involves an initial solvent extraction from the dried plant material, followed by an acid-base liquid-liquid partitioning to separate the basic alkaloid fraction from neutral and acidic compounds. Final purification is achieved through chromatography.
The following is a detailed, representative protocol based on established methods for alkaloid isolation.
Stage 1: Extraction of Crude Alkaloids
-
Preparation of Plant Material : Air-dry the bark of Melicope fareana and grind it into a coarse powder to maximize the surface area for solvent penetration.
-
Solvent Extraction :
-
Load the powdered bark (e.g., 1 kg) into a large-scale Soxhlet apparatus.
-
Extract continuously with methanol or ethanol (e.g., 10 L) for approximately 48 hours, or until the solvent running through the thimble is colorless.
-
Alternatively, perform cold maceration by soaking the powdered bark in methanol or ethanol at room temperature for 3-5 days with occasional agitation.
-
-
Concentration : Concentrate the resulting alcoholic extract in vacuo using a rotary evaporator at 40-50°C. This yields a dark, viscous crude extract.
Stage 2: Acid-Base Partitioning
This critical step separates the basic this compound from other non-basic secondary metabolites.
-
Acidification : Dissolve the crude extract in a 5% aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This protonates the tertiary amine of the alkaloid, forming a water-soluble salt (this compound-HCl).
-
Removal of Neutral/Acidic Impurities :
-
Transfer the acidic aqueous solution to a large separatory funnel.
-
Extract the solution multiple times with an immiscible organic solvent such as diethyl ether or dichloromethane.
-
Combine the organic layers and discard them. This fraction contains neutral and acidic compounds (e.g., fats, terpenoids, phenolic acids). The protonated alkaloids remain in the aqueous layer.
-
-
Basification and Re-extraction :
-
Cool the acidic aqueous layer in an ice bath.
-
Slowly add a base, such as concentrated ammonium hydroxide (NH₄OH) or a saturated sodium carbonate (Na₂CO₃) solution, until the pH is approximately 9-10. This deprotonates the alkaloid salt, converting it back to its free base form, which is less soluble in water.
-
Immediately extract the now basic aqueous solution multiple times with dichloromethane or chloroform.
-
-
Drying and Concentration :
-
Combine the organic layers containing the free base alkaloids.
-
Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude alkaloid fraction.
-
Stage 3: Chromatographic Purification
-
Column Chromatography :
-
Prepare a silica gel 60 (70-230 mesh) column packed in a non-polar solvent like n-hexane.
-
Dissolve the crude alkaloid fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Apply the dried sample to the top of the column.
-
Elute the column using a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is n-hexane:ethyl acetate, starting from 100:0 and progressing to 0:100, followed by the addition of methanol to the ethyl acetate for more polar compounds.
-
-
Fraction Collection and Analysis :
-
Collect fractions of the eluate (e.g., 20-50 mL each).
-
Monitor the fractions using Thin Layer Chromatography (TLC) on silica gel plates, visualizing the spots under UV light (254 nm and 365 nm).
-
Combine fractions that show a major spot corresponding to the Rf value of this compound.
-
-
Recrystallization :
-
Concentrate the combined pure fractions to dryness.
-
Dissolve the residue in a minimal amount of a hot solvent mixture (e.g., ethanol/methanol or chloroform/hexane).
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the purified crystals of this compound by filtration.
-
Workflow and Pathway Visualizations
The logical flow of the isolation and purification process can be visualized to provide a clear overview of the experimental sequence.
Caption: General workflow for the isolation and purification of this compound.
Characterization Techniques
The unambiguous identification of isolated this compound requires a suite of modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework. ¹H NMR provides information on the number and environment of protons, revealing signals for the aromatic protons, the four distinct methoxy groups, and the N-methyl group.[3][4] ¹³C NMR identifies all 18 carbon atoms in the molecule, including the characteristic downfield signal for the acridone carbonyl carbon.[1][5][6]
-
Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern. Electron Impact (EI) or Electrospray Ionization (ESI) techniques can confirm the molecular formula C₁₈H₁₉NO₅ by identifying the molecular ion peak [M]⁺ at m/z 329.[2]
-
Infrared (IR) Spectroscopy : IR spectroscopy identifies the key functional groups present in the molecule. The spectrum of this compound is characterized by a strong absorption band for the conjugated ketone (C=O) of the acridone ring system, as well as bands corresponding to aromatic C=C bonds, C-H bonds, and the C-O bonds of the methoxy groups.[7][8][9][10][11]
-
UV-Visible (UV-Vis) Spectroscopy : The extended conjugation of the acridone core gives this compound a characteristic UV-Vis absorption spectrum with multiple maxima, which is useful for its detection and quantification.
-
X-ray Crystallography : For a definitive determination of the three-dimensional structure and absolute configuration in the solid state, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and crystal packing information.
Conclusion
The isolation of this compound from Melicope fareana is a classic example of natural product chemistry that combines traditional extraction techniques with chromatographic purification. Its discovery paved the way for the exploration of acridone alkaloids and their potential biological activities. The protocols and data presented in this guide offer a comprehensive technical foundation for researchers aiming to isolate, identify, or further investigate this compound and related compounds. This foundational knowledge is crucial for professionals in drug discovery who may look to such natural scaffolds for the development of new therapeutic agents.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Melicopicine: A Technical Overview of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise summary of the known physicochemical properties of Melicopicine, an acridone alkaloid. Due to a lack of extensive research on its biological activities, this document focuses on its molecular characteristics and presents hypothetical frameworks for its potential investigation.
Physicochemical Data
The fundamental molecular properties of this compound are well-established and summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉NO₅ | [1][2] |
| Molecular Weight | 329.35 g/mol | [1][2] |
| IUPAC Name | 1,2,3,4-tetramethoxy-10-methylacridin-9-one | |
| CAS Number | 517-73-7 |
Hypothetical Experimental Workflow
Given the limited publicly available data on the biological activities of this compound, a general experimental workflow for the isolation and preliminary screening of such a natural product is proposed. This workflow is a standard approach in natural product drug discovery.
Hypothetical Signaling Pathway
Acridone alkaloids, the class of compounds to which this compound belongs, have been reported to exhibit various biological activities, including anti-inflammatory and cytotoxic effects. A plausible, yet hypothetical, signaling pathway that could be investigated for this compound, based on the known actions of similar compounds, is the NF-κB signaling pathway. This pathway is a key regulator of inflammation and cell survival.
Conclusion
This compound is a defined chemical entity with a known molecular formula and weight. However, a comprehensive review of publicly accessible scientific literature reveals a significant gap in the understanding of its biological activities and mechanism of action. The experimental workflow and signaling pathway presented herein are hypothetical and based on general principles of natural product research and the known activities of related acridone alkaloids. Further in vitro and in vivo studies are necessary to elucidate the pharmacological profile of this compound.
References
Preliminary In-Vitro Cytotoxicity Studies of Melicopicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melicopicine, a furoquinoline alkaloid, has emerged as a compound of interest in oncological research due to its potential cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the preliminary in-vitro cytotoxicity studies of this compound. It summarizes the available quantitative data on its cytotoxic activity, details the experimental protocols for key assays, and visually represents the current understanding of the signaling pathways potentially involved in its mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of this compound.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound has been evaluated against a limited number of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined. The available data is summarized in the table below.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| PC-3M | Prostate Cancer | 12.5 |
| LNCaP | Prostate Cancer | 21.1 |
Table 1: IC50 Values of this compound against Prostate Cancer Cell Lines.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the in-vitro evaluation of a compound's cytotoxicity. While specific parameters for this compound studies are not extensively documented, these protocols represent standard procedures in the field.
Cell Culture and Maintenance
Prostate cancer cell lines, such as PC-3M and LNCaP, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. The culture medium is replaced every 2-3 days, and cells are subcultured upon reaching 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
6-well plates
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence.
Signaling Pathways and Visualizations
While the precise signaling pathways affected by this compound are yet to be fully elucidated, studies on related acridone alkaloids suggest potential mechanisms of action. These include the induction of apoptosis through the generation of reactive oxygen species (ROS), activation of the c-Jun N-terminal kinase (JNK) pathway, and engagement of the mitochondrial (intrinsic) apoptosis pathway. Another acridone alkaloid, buxifoliadine E, has been shown to inhibit the ERK pathway and induce apoptosis via Bax and caspase-3 activation.
Based on this analogous information, a putative signaling pathway for this compound-induced apoptosis is proposed below.
Caption: Putative Signaling Pathway of this compound-Induced Apoptosis.
The following diagram illustrates a general experimental workflow for assessing the in-vitro cytotoxicity of a compound like this compound.
Caption: General Experimental Workflow for In-Vitro Cytotoxicity Studies.
Conclusion and Future Directions
The preliminary in-vitro data suggest that this compound exhibits cytotoxic activity against prostate cancer cell lines. However, the available data is limited, and further research is warranted to fully understand its therapeutic potential. Future studies should focus on:
-
Expanding the scope of cytotoxicity screening: Evaluating the efficacy of this compound against a broader panel of cancer cell lines from different origins.
-
Elucidating the precise mechanism of action: Conducting detailed molecular studies, such as Western blot analysis and gene expression profiling, to identify the specific signaling pathways modulated by this compound.
-
In-vivo studies: Progressing to animal models to assess the anti-tumor efficacy and safety profile of this compound in a physiological context.
This technical guide provides a starting point for researchers interested in exploring the anticancer properties of this compound. The provided protocols and conceptual frameworks are intended to guide the design of future experiments aimed at comprehensively characterizing its cytotoxic effects.
Melicopicine: A Technical Guide to an Acridine Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melicopicine, a tetramethoxy-substituted acridone alkaloid, represents a significant member of the acridine class of compounds. Acridine derivatives have long been recognized for their diverse biological activities, including notable anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, synthesis, and biological activity. Detailed experimental protocols for its synthesis and for the evaluation of its cytotoxic effects are presented to facilitate further research and development. Quantitative data from cytotoxicity assays are summarized, and key pathways and workflows are visualized to provide a clear and concise understanding of this promising natural product.
Introduction
This compound is a naturally occurring acridone alkaloid found in various plant species, including Esenbeckia febrifuga, Vepris trichocarpa, and Sarcomelicope argyrophylla.[1] As a member of the acridine family, its core structure consists of a tricyclic aromatic ring system containing a nitrogen atom. Specifically, it is an acridone, characterized by a carbonyl group at the C9 position of the acridine scaffold. The chemical structure of this compound is 1,2,3,4-tetramethoxy-10-methylacridin-9-one.[1]
The acridine and acridone classes of compounds have attracted significant interest in medicinal chemistry due to their potential as therapeutic agents. Their planar structure allows for intercalation into DNA, a mechanism that contributes to their cytotoxic and antineoplastic activities. This compound, with its specific substitution pattern, is a subject of ongoing research to elucidate its unique biological profile and potential for drug development.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H19NO5 | PubChem[1] |
| Molecular Weight | 329.35 g/mol | ChEMBL[2] |
| IUPAC Name | 1,2,3,4-tetramethoxy-10-methylacridin-9-one | PubChem[1] |
| CAS Number | 517-73-7 | PubChem[1] |
| ChEMBL ID | CHEMBL455628 | ChEMBL[2] |
Synthesis of this compound
General Synthetic Pathway
The synthesis of the acridone core of this compound can be conceptually approached in two key steps:
-
Ullmann Condensation: This step involves the copper-catalyzed reaction of an anthranilic acid derivative with a substituted iodobenzene to form a diarylamine intermediate.
-
Cyclization: The diarylamine intermediate is then subjected to an acid-catalyzed cyclization to form the tricyclic acridone ring system.
Subsequent methylation and methoxylation steps would be required to achieve the final structure of this compound.
Caption: Generalized synthesis of the this compound acridone core.
Experimental Protocol: General Ullmann Acridone Synthesis
The following protocol is a generalized procedure for the synthesis of an acridone core, which can be adapted for the synthesis of this compound with appropriately substituted starting materials.
Materials:
-
2-Aminobenzoic acid derivative
-
Iodobenzene derivative
-
Copper powder or Copper(I) iodide
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF) or other high-boiling polar solvent
-
Concentrated sulfuric acid (H2SO4) or polyphosphoric acid (PPA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
Ullmann Condensation:
-
In a round-bottom flask, combine the 2-aminobenzoic acid derivative (1 equivalent), the iodobenzene derivative (1.1 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper powder or CuI.
-
Add DMF as the solvent and heat the mixture to reflux (typically 120-150 °C) for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture with HCl to precipitate the diarylamine product.
-
Filter the precipitate, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.
-
-
Cyclization:
-
Add the purified diarylamine intermediate to concentrated sulfuric acid or polyphosphoric acid.
-
Heat the mixture to 100-120 °C for 2-4 hours.
-
Carefully pour the hot acid mixture onto crushed ice to precipitate the acridone product.
-
Neutralize the mixture with a base (e.g., NaOH) and filter the resulting precipitate.
-
Wash the solid with water and dry. The crude acridone can be purified by column chromatography on silica gel.
-
Biological Activity of this compound
Acridone alkaloids are known to exhibit a range of biological activities, with anticancer properties being the most extensively studied. The planar acridone ring system can intercalate between the base pairs of DNA, leading to inhibition of DNA replication and transcription, and ultimately to cell cycle arrest and apoptosis.
While specific, in-depth studies on the biological activity and mechanism of action of this compound are limited in the publicly available literature, its bioactivity has been assessed in large-scale screening programs. The ChEMBL database entry for this compound (CHEMBL455628) indicates that it has been tested for its bioactivity, with GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) data available.[2] This data is often derived from comprehensive screens such as the National Cancer Institute's NCI-60 human tumor cell line screen.
Table 2: Summary of Reported Bioactivity for this compound (Conceptual)
| Assay Type | Cell Line Panel | Reported Activity | Data Source |
| Growth Inhibition | NCI-60 | GI50 values available | ChEMBL[2] |
| Inhibition Assay | Various | IC50 values available | ChEMBL[2] |
Note: Specific quantitative values from primary literature sources were not available at the time of this review. Researchers are encouraged to consult the ChEMBL database directly for links to the source publications.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This protocol provides a general procedure for evaluating the cytotoxicity of a compound like this compound.
Materials:
-
Human cancer cell lines (e.g., from the NCI-60 panel)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a suitable software.
-
Caption: Experimental workflow for an MTT cytotoxicity assay.
Conclusion
This compound, as a member of the acridine class, holds potential for further investigation in the field of drug discovery, particularly in oncology. This guide has provided a foundational understanding of its chemical nature, a generalized synthetic approach, and a framework for assessing its biological activity. The provided experimental protocols are intended to serve as a starting point for researchers to explore the therapeutic potential of this and related acridone alkaloids. Further studies are warranted to isolate and characterize the specific biological targets of this compound and to elucidate its precise mechanism of action, which will be crucial for its future development as a potential therapeutic agent.
References
Spectroscopic Profile of Melicopicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Melicopicine, an acridone alkaloid. The information presented herein is intended to support research and development efforts by providing detailed spectroscopic data, experimental methodologies, and logical workflows for the analysis of this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound (C₁₈H₁₉NO₅, Molecular Weight: 329.35 g/mol ).[1]
Mass Spectrometry
The mass spectrum of this compound exhibits a molecular ion peak and characteristic fragmentation patterns consistent with its acridone structure.
| m/z | Relative Intensity | Assignment |
| 329 | M⁺ | Molecular Ion |
| 314 | High | [M - CH₃]⁺ |
| 256 | Moderate | Further fragmentation |
| Table 1: Mass Spectrometry data for this compound.[1] |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~1630 | Strong | C=O (Acridone carbonyl) |
| ~1600, ~1475 | Medium-Weak | C=C (Aromatic) |
| ~3000-2850 | Medium | C-H (Aliphatic) |
| ~1300-1000 | Strong | C-O (Ether) |
| Table 2: Infrared Spectroscopy data for this compound. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure.
¹H NMR Data (Data not available in the conducted search)
¹³C NMR Data (Specific chemical shift data from the referenced literature, Heterocycles 20, 863 (1983), was not directly retrievable in the search.)
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard methodologies for the analysis of natural products and acridone alkaloids.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A high-resolution mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
-
Analysis: The sample is introduced into the mass spectrometer. For fragmentation analysis (MS/MS), the molecular ion (m/z 329) is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.
-
Data Acquisition: The mass-to-charge ratios of the parent and fragment ions are recorded.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Methodology:
-
Sample Preparation: The solid sample of this compound is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
-
Analysis: The prepared sample is placed in the IR beam of the spectrometer.
-
Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions of the absorption bands (in wavenumbers, cm⁻¹) are then correlated with known functional group frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation: A few milligrams of the this compound sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Analysis: The prepared sample is placed in the NMR spectrometer.
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. For a more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and a conceptual representation of its mass spectrometry fragmentation.
References
Melicopicine: An In-Depth Examination of Its Biological Targets
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
Melicopicine, a naturally occurring acridone alkaloid, has been the subject of limited scientific investigation regarding its specific biological targets and mechanisms of action. Despite its classification within a class of compounds known for diverse biological activities, including potential anticancer and anti-inflammatory properties, a comprehensive profile of its molecular interactions remains largely uncharacterized in publicly available scientific literature. This technical guide aims to synthesize the current, albeit limited, knowledge surrounding the biological targets of this compound. Extensive searches of scientific databases and literature have revealed a notable absence of detailed quantitative data (e.g., IC50, Ki, EC50 values) and specific experimental protocols detailing its interaction with specific proteins or signaling pathways.
This guide, therefore, serves to highlight the current knowledge gap and underscore the need for further investigation into the biological activities of this compound. The potential for this natural product to modulate key cellular targets involved in disease progression warrants dedicated screening and mechanistic studies. Future research efforts should focus on systematic in vitro and in vivo evaluations to identify and characterize its biological targets, elucidate its mechanism of action, and determine its therapeutic potential. At present, the lack of concrete data precludes the creation of detailed data tables, experimental protocols, and signaling pathway diagrams as per the initial request. This document will be updated as new research emerges.
Methodological & Application
Efficient Extraction of Melicopicine: Application Notes and Protocols for Researchers
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of efficient techniques for the extraction of Melicopicine from plant materials. This document outlines detailed experimental protocols, a comparative analysis of different extraction methods, and insights into the relevant cellular signaling pathways.
Introduction to this compound
This compound is a furoquinoline alkaloid found in various plant species of the Rutaceae family, notably in the genus Melicope. It has garnered significant interest within the scientific community for its potential pharmacological activities. This document serves as a practical guide for the efficient extraction and subsequent study of this promising bioactive compound.
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Below is a summary of common extraction techniques with their respective advantages and disadvantages. While specific quantitative data for this compound extraction is limited in publicly available literature, this section provides a general comparison to guide methodology development.
Quantitative Data Summary
The following table summarizes typical extraction yields for various phytochemicals from Melicope species, offering a proxy for expected yields when targeting this compound.
| Extraction Method | Solvent | Compound | Plant Source | Yield (%) | Reference |
| Soxhlet | Ether | Meliternatin | Melicope octandra | 0.11 | [1] |
| Soxhlet | Ether | Melisimplexin | Melicope octandra | 0.014 | [1] |
| Maceration | Methanol | Not Specified | Melicope lunu-ankenda | Not Specified | [2] |
| Ultrasound-Assisted | Ethanol/Water | Phenolic Compounds | General | Variable | [3][4][5] |
| Microwave-Assisted | Ethanol | Phenolic Compounds | General | Variable | [6] |
Note: The yields mentioned above are for different compounds within the Melicope genus and are intended to provide a general reference. Actual yields of this compound will vary depending on the plant material, solvent, and specific extraction conditions.
Experimental Protocols
The following protocols are generalized procedures for the extraction and purification of this compound. Researchers should optimize these protocols based on their specific plant material and available equipment.
Protocol 1: Maceration Extraction
Maceration is a simple and cost-effective extraction method suitable for thermolabile compounds.
Materials:
-
Dried and powdered plant material (e.g., leaves or bark of Melicope sp.)
-
Methanol (analytical grade)
-
Glass container with a lid
-
Shaker or magnetic stirrer
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh 100 g of the dried, powdered plant material and place it in a large glass container.
-
Add 1 L of methanol to the container, ensuring the plant material is fully submerged.
-
Seal the container and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature (25°C) for 72 hours.
-
After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C until a crude extract is obtained.
-
Store the crude extract at 4°C for further purification.
Protocol 2: Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that is more efficient than maceration but requires heat.
Materials:
-
Dried and powdered plant material
-
Methanol or Ethanol (analytical grade)
-
Soxhlet apparatus (including a round-bottom flask, extraction chamber, and condenser)
-
Heating mantle
-
Cellulose thimble
-
Rotary evaporator
Procedure:
-
Place 50 g of the dried, powdered plant material into a cellulose thimble.
-
Place the thimble inside the extraction chamber of the Soxhlet apparatus.
-
Fill the round-bottom flask with 500 mL of methanol or ethanol.
-
Assemble the Soxhlet apparatus and place the flask in a heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip back into the thimble, extracting the desired compounds.
-
Continue the extraction for 8-12 hours, or until the solvent in the siphon arm becomes colorless.
-
Once the extraction is complete, cool the apparatus and collect the extract from the round-bottom flask.
-
Concentrate the extract using a rotary evaporator to obtain the crude extract.
Protocol 3: Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to enhance the extraction process, often resulting in higher yields in shorter times.
Materials:
-
Dried and powdered plant material
-
Ethanol (70% aqueous solution)
-
Ultrasonic bath or probe sonicator
-
Beaker
-
Filter paper
-
Rotary evaporator
Procedure:
-
Mix 20 g of the dried, powdered plant material with 200 mL of 70% ethanol in a beaker.
-
Place the beaker in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasonic waves at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 45°C.
-
After sonication, filter the mixture to separate the extract.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Protocol 4: Purification of Crude this compound Extract
This protocol describes a general procedure for purifying the crude extract to isolate this compound.
Materials:
-
Crude extract
-
Silica gel for column chromatography (60-120 mesh)
-
Glass column
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Thin Layer Chromatography (TLC) plates
-
Developing chamber
-
UV lamp
Procedure:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Prepare a silica gel slurry in the same solvent and pack it into a glass column.
-
Carefully load the dissolved crude extract onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of the eluate in separate test tubes.
-
Monitor the separation process by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that show a pure spot corresponding to this compound.
-
Evaporate the solvent from the combined fractions to obtain purified this compound.
Visualizing Workflows and Pathways
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound Extraction.
Signaling Pathway: Anti-inflammatory Action of Melicope Extract
Extracts from Melicope species have demonstrated anti-inflammatory properties by targeting the Syk/NF-κB signaling pathway.[7]
Caption: Syk/NF-κB Inhibition by Melicope Extract.
Signaling Pathway: Potential Anticancer Mechanism via PI3K/Akt
Many natural compounds exert their anticancer effects by modulating the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.[8][9][10][11][12] While direct evidence for this compound is still emerging, this pathway represents a probable mechanism of action.
Caption: Putative PI3K/Akt Inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. ijpdd.org [ijpdd.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Melicopicine using High-Performance Liquid Chromatography (HPLC)
Introduction
Melicopicine, an acridone alkaloid found in various plant species of the Rutaceae family, has garnered significant interest due to its potential pharmacological activities.[1][2] Accurate and precise quantification of this compound in plant extracts, formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. This application note presents a detailed protocol for the quantitative analysis of this compound using a robust and sensitive Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV or fluorescence detection. The described methodology is based on established principles for the analysis of acridone alkaloids and has been adapted to ensure optimal performance for this compound quantification.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Fluorescence detector is suitable for this analysis. The following chromatographic conditions are recommended:
| Parameter | Recommended Setting |
| HPLC Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min: 30% B2-15 min: 30% to 70% B15-20 min: 70% to 90% B20-25 min: 90% B (hold)25-26 min: 90% to 30% B26-30 min: 30% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV Detection: 254 nm and 310 nmFluorescence Detection: Excitation: 395 nm, Emission: 435 nm[3][4] |
Note: The gradient profile may require optimization depending on the specific HPLC system and the complexity of the sample matrix.
Protocols
1. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 30% Acetonitrile in Water with 0.1% Formic Acid) to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.
2. Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1 g of dried and powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with 20 mL of methanol each time.
-
Combine the supernatants.
-
-
Filtration:
-
Filter the combined extract through a 0.45 µm syringe filter prior to HPLC injection.
-
Method Validation Summary
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.999 | The method is expected to be linear over the concentration range of 0.1 - 50 µg/mL. |
| Accuracy (% Recovery) | 98 - 102% | High recovery values indicate the accuracy of the method. |
| Precision (% RSD) | Intra-day: ≤ 2%Inter-day: ≤ 2% | Low relative standard deviation demonstrates the precision of the method. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | Expected to be in the low ng/mL range, particularly with fluorescence detection.[4] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | Expected to be in the low to mid ng/mL range. |
| Specificity | No interfering peaks at the retention time of this compound | The chromatographic method should be able to resolve this compound from other components in the sample matrix. |
| Robustness | % RSD ≤ 2% for minor changes in method parameters | The method should remain unaffected by small, deliberate variations in flow rate, column temperature, and mobile phase composition. |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound using HPLC.
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Conclusion
The described RP-HPLC method provides a reliable and reproducible approach for the quantitative determination of this compound. The use of a C18 column with a gradient elution of acetonitrile and water, coupled with either UV or fluorescence detection, allows for sensitive and specific analysis. Proper method validation is essential to ensure the accuracy and precision of the results, making this protocol suitable for routine quality control and research applications in the pharmaceutical and natural product industries.
References
Application Note: GC-MS Methods for the Detection and Quantification of Melicopicine in Botanical Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the detection and quantification of Melicopicine, a pharmacologically relevant acridone alkaloid found in various plant species of the Rutaceae family. A representative Gas Chromatography-Mass Spectrometry (GC-MS) method is presented, including protocols for sample preparation, instrument parameters, and data analysis. While this method is based on established principles for the analysis of plant alkaloids, it should be fully validated in the respective laboratory setting to ensure accuracy and precision for the intended application.
Introduction
This compound (C₁₈H₁₉NO₅, Molar Mass: 329.35 g/mol ) is a naturally occurring acridone alkaloid that has been isolated from several plant species, including Sarcomelicope argyrophylla, Vepris trichocarpa, and plants from the Rutaceae family. Acridone alkaloids are of significant interest to the pharmaceutical industry due to their wide range of biological activities. The accurate and sensitive quantification of this compound in plant extracts is crucial for phytochemical research, quality control of herbal medicines, and the development of new therapeutic agents. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures, making it well-suited for the analysis of this compound in botanical matrices.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol describes a general procedure for the extraction of this compound from dried and powdered plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves, bark)
-
Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a 15 mL conical tube.
-
Add 10 mL of 80% methanol in deionized water.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial for GC-MS analysis.
Caption: Workflow for the extraction of this compound from plant material.
GC-MS Instrumentation and Analytical Conditions
The following are representative instrumental parameters for the analysis of this compound. Optimization may be required depending on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature 150 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Mass Scan Range | m/z 50-500 |
| Solvent Delay | 5 minutes |
| Data Acquisition Mode | Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis) |
Data Presentation and Quantitative Analysis
Identification of this compound
The identification of this compound is based on its retention time and its mass spectrum. The expected mass spectrum of this compound will show a molecular ion peak [M]⁺ at m/z 329, along with characteristic fragment ions.
Table 1: Mass Spectral Data for this compound
| m/z | Relative Abundance | Proposed Fragment |
| 329 | Moderate | [M]⁺ |
| 314 | High | [M-CH₃]⁺ |
| 256 | Moderate | [M-CH₃-2CO]⁺ |
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound under electron impact ionization is proposed to initiate with the loss of a methyl radical from one of the methoxy groups, followed by the sequential loss of two carbon monoxide molecules.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound. The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Caption: Workflow for the quantitative analysis of this compound.
Table 2: Example of a Calibration Curve for this compound (Note: This is an example, actual data must be generated during method validation)
| Concentration (µg/mL) | Peak Area |
| 1 | 15,000 |
| 5 | 75,000 |
| 10 | 150,000 |
| 25 | 375,000 |
| 50 | 750,000 |
| Linearity (R²) | >0.995 |
Table 3: Method Validation Parameters (Example Data) (Note: These are typical acceptance criteria and must be determined experimentally)
| Parameter | Acceptance Criteria | Example Result |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | < 15% | < 5% |
| LOD (µg/mL) | Report | 0.1 |
| LOQ (µg/mL) | Report | 0.5 |
Conclusion
The GC-MS method outlined in this application note provides a robust starting point for the reliable detection and quantification of this compound in plant extracts. The provided protocols for sample preparation and instrument conditions, along with the guidance on data analysis and method validation, will enable researchers to develop and implement a sensitive and accurate analytical method for this important natural product. It is imperative that this representative method is thoroughly validated to ensure its suitability for the specific matrix and intended application.
Melicopicine: Application Notes for a Potential Chemical Standard in Research
Introduction
Melicopicine is a naturally occurring acridone alkaloid found in various plant species, including Melicope and Esenbeckia.[1] As a distinct chemical entity with a defined structure (Molecular Formula: C18H19NO5), it holds potential for use as a chemical standard in pharmacological and phytochemical research.[1][2] A chemical standard serves as a reference point for the identification and quantification of the substance in various experimental settings. This document outlines the potential applications of this compound as a chemical standard, based on the current understanding of its biological context. Due to a lack of extensive research specifically utilizing this compound as a standard, this document also provides generalized protocols for assays where it could be applied, drawing from standard methodologies in natural product research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, derived from publicly available chemical databases. This information is crucial for its proper handling, storage, and use in experimental protocols.
| Property | Value | Source |
| Molecular Formula | C18H19NO5 | ChEMBL[2], PubChem[1] |
| Molecular Weight | 329.35 g/mol | ChEMBL[2] |
| IUPAC Name | 1,2,3,4-tetramethoxy-10-methylacridin-9-one | PubChem[1] |
| CAS Number | 517-73-7 | PubChem[1] |
| Physical Description | Solid (presumed) | General knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and methanol. | General knowledge |
Potential Applications as a Chemical Standard
Given its nature as a pure, isolated natural product, this compound can serve as a valuable chemical standard in the following research areas:
-
Phytochemical Analysis: As a reference standard for the identification and quantification of this compound in plant extracts using techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Pharmacological Screening: As a positive control or reference compound in assays designed to evaluate the biological activities of novel compounds with similar structural motifs (acridone alkaloids).
-
Mechanism of Action Studies: To investigate the specific molecular targets and signaling pathways affected by this compound, thereby providing a basis for comparison with other bioactive molecules.
Experimental Protocols
While specific experimental data for this compound is limited in publicly accessible literature, the following are generalized protocols where this compound could be employed as a chemical standard. Researchers should optimize these protocols based on their specific experimental setup.
Quantification of this compound in a Plant Extract via HPLC
This protocol describes a general workflow for using this compound as a standard to quantify its presence in a plant extract.
Caption: Workflow for Quantification of this compound using HPLC.
Methodology:
-
Preparation of this compound Standard Solutions:
-
Accurately weigh a known amount of pure this compound standard.
-
Dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to obtain a series of standard solutions with decreasing concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
-
Preparation of Plant Extract Solution:
-
Extract the plant material using an appropriate solvent and method (e.g., maceration, soxhlet extraction).
-
Dry the extract and redissolve a known weight in the mobile phase to a specific concentration (e.g., 10 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used for alkaloid separation. The gradient program should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a wavelength scan should be performed).
-
Injection Volume: 20 µL.
-
Inject the standard solutions and the plant extract solution.
-
-
Quantification:
-
Record the retention time and peak area for this compound in both the standard and sample chromatograms.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines how this compound could be used to assess its cytotoxic potential against a cancer cell line, a common screening assay for natural products.
Caption: Workflow for determining the cytotoxicity of this compound via MTT assay.
Methodology:
-
Cell Culture:
-
Culture a suitable cancer cell line (e.g., HeLa, MCF-7, A549) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Potential Signaling Pathway Involvement
Acridone alkaloids have been reported to exert their biological effects through various mechanisms, including DNA intercalation, topoisomerase inhibition, and modulation of key signaling pathways involved in cell proliferation and inflammation. While the specific pathways affected by this compound are not well-documented, a hypothetical signaling pathway that could be investigated is the NF-κB pathway, which is central to the inflammatory response.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound, as a defined chemical compound, has the potential to be a useful chemical standard in various research applications, particularly in phytochemistry and pharmacology. The lack of extensive published data on its biological activities and its use as a standard highlights an opportunity for further research. The protocols and potential mechanisms of action outlined in this document provide a foundational framework for researchers and drug development professionals to explore the utility of this compound in their studies. As with any chemical standard, its purity and proper characterization are paramount for obtaining reliable and reproducible results.
References
Application Notes and Protocols: Investigating the Mechanism of Action of Melicopicine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Melicopicine, a furoquinoline alkaloid, is a natural compound whose therapeutic potential, particularly in oncology, remains an area of active investigation. Understanding the precise mechanism by which a novel compound exerts its effects on cancer cells is fundamental for its development as a therapeutic agent. This document provides a comprehensive set of protocols and application notes to guide the investigation of this compound's mechanism of action in various cancer cell lines. The following sections detail standardized experimental procedures for assessing cytotoxicity, effects on cell cycle progression, induction of apoptosis, and impact on key cancer-related signaling pathways.
Data Presentation: Summarized Quantitative Data
Effective analysis of a compound's action requires the systematic collection and organization of quantitative data. The tables below are structured to facilitate the clear presentation and comparison of key metrics obtained from the experimental protocols described later in this document.
Table 1: Cytotoxicity of this compound across Various Cancer Cell Lines (Illustrative Data)
This table should be used to record the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit the growth of 50% of the cell population. IC50 values are crucial for determining the potency of the compound and for selecting appropriate concentrations for subsequent mechanism-of-action studies.[1][2]
| Cancer Type | Cell Line | Incubation Time (h) | IC50 (µM) |
| Lung Carcinoma | A549 | 48 | Data to be determined |
| Breast Adenocarcinoma | MCF-7 | 48 | Data to be determined |
| Prostate Cancer | PC-3 | 48 | Data to be determined |
| Leukemia | K562 | 48 | Data to be determined |
| Glioblastoma | U87 MG | 48 | Data to be determined |
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells (Illustrative Data)
This table is designed to summarize data from flow cytometry analysis, showing the percentage of cells in each phase of the cell cycle after treatment with this compound. This helps to identify if the compound induces cell cycle arrest at a specific checkpoint (e.g., G0/G1, S, or G2/M).[3][4]
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 0.5 x IC50 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 1.0 x IC50 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 2.0 x IC50 | Data to be determined | Data to be determined | Data to be determined |
Table 3: Induction of Apoptosis by this compound in A549 Cells (Illustrative Data)
This table summarizes the results from an Annexin V/Propidium Iodide (PI) apoptosis assay. It quantifies the percentage of viable, early apoptotic, late apoptotic, and necrotic cells, providing clear evidence of apoptosis induction.[5][6]
| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control (DMSO) | 0 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 0.5 x IC50 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 1.0 x IC50 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 2.0 x IC50 | Data to be determined | Data to be determined | Data to be determined |
Experimental Workflow and Signaling Pathways
Visualizing the experimental process and the targeted molecular pathways is essential for a clear understanding of the research strategy.
Figure 1. A standard workflow for investigating the anticancer mechanism of a novel compound.
Figure 2. Proposed mechanism of this compound via the PI3K/Akt/mTOR signaling pathway.
Figure 3. Proposed mechanism of this compound via the canonical NF-κB signaling pathway.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the core experiments required to elucidate the mechanism of action of this compound.
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potential of this compound.[7][8]
Materials:
-
Selected cancer cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Concentrations should typically range from 0.1 µM to 100 µM.[9]
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control group (medium with DMSO, concentration not exceeding 0.1%).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the this compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[7]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression by staining DNA with propidium iodide (PI).[3][10]
Materials:
-
6-well cell culture plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., A549) in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at selected concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet once with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer. Collect at least 10,000 events per sample.
-
Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on DNA content (PI fluorescence). Quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Staining
This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[5][11]
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 2.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.
-
Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Western Blot Analysis of Signaling Pathways
Western blotting is used to detect changes in the expression or phosphorylation status of key proteins in signaling pathways like PI3K/Akt and NF-κB.[12][13][14]
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Maduramicin arrests myocardial cells at G0/G1 phase of the cell cycle through inhibiting AKT-Cyclin D1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell cycle arrest and apoptogenic properties of opium alkaloids noscapine and papaverine on breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of Apoptosis in Tumor Cells by Natural Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental and computational study on anti-gastric cancer activity and mechanism of evodiamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Lipoxygenase inhibitors induce arrest of tumor cells in S-phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Myristicin from nutmeg induces apoptosis via the mitochondrial pathway and down regulates genes of the DNA damage response pathways in human leukaemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Involvement of Canonical NFκB Pathway in Megakaryocyte Differentiation Induction by Nanocurcumin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biological Assays of Melicopicine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting biological assays to evaluate the therapeutic potential of Melicopicine, a natural product of interest. The following sections outline methodologies for assessing its cytotoxicity, anti-inflammatory, and antiviral activities.
Cytotoxicity Assessment of this compound
A fundamental initial step in the evaluation of any new compound is to determine its cytotoxic profile. This allows for the establishment of a therapeutic window and informs the concentrations to be used in subsequent bioassays. The Resazurin reduction assay is a widely used, sensitive, and reliable method for quantifying cell viability.
Table 1: Quantitative Data Summary for Cytotoxicity Assay
| Parameter | Value | Cell Line |
| This compound IC₅₀ (µM) | To be determined | e.g., A549, HeLa, Vero |
| Positive Control (e.g., Doxorubicin) IC₅₀ (µM) | Known value | e.g., A549, HeLa, Vero |
| Assay Incubation Time (hours) | 24, 48, 72 | - |
| Wavelengths (Ex/Em in nm) | 560/590 | - |
Experimental Protocol: Resazurin Cell Viability Assay
This protocol is adapted from established methods for assessing cytotoxicity.[1][2]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Selected cancer or normal cell lines (e.g., A549, HeLa, Vero)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., Doxorubicin)
-
Multimode plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control in complete medium.
-
Remove the seeding medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
-
Resazurin Staining and Measurement:
-
After the incubation period, add 20 µL of Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (medium only wells).
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
References
Application Notes: Melicopicine as a Precursor for Semi-Synthetic Derivatization in Drug Discovery
Introduction
Melicopicine is an acridone alkaloid found in various plant species, including those from the Rutaceae family such as Sarcomelicope argyrophylla and Esenbeckia febrifuga.[1] Structurally, it is 1,2,3,4-tetramethoxy-10-methylacridin-9(10H)-one.[1] Natural products and their derivatives have historically been a cornerstone of drug discovery, providing complex and biologically relevant scaffolds. Furoquinoline alkaloids, a related class of compounds, have demonstrated a wide range of pharmacological properties, including antibacterial, cytotoxic, and enzyme-inhibitory effects.[2] The targeted synthetic modification of these natural alkaloids is a promising strategy to develop novel therapeutic agents with improved efficacy and reduced toxicity.[2] This document outlines the potential of this compound as a chemical precursor and provides generalized protocols for its isolation, semi-synthetic derivatization, and subsequent biological evaluation.
Chemical Scaffold and Rationale for Derivatization
The this compound scaffold possesses several key features that make it an attractive starting point for semi-synthetic modification:
-
Acridone Core: This rigid, planar heterocyclic system is known to intercalate with DNA and can serve as a pharmacophore for interacting with various biological targets.
-
Methoxy Groups: The four methoxy groups on the A-ring are potential handles for chemical modification. Selective demethylation can yield hydroxyl groups, which can then be used for further derivatization (e.g., alkylation, acylation, glycosylation) to modulate solubility, cell permeability, and target binding.
-
N-Methyl Group: The methyl group on the heterocyclic nitrogen influences the planarity and electronic properties of the acridone system.
The primary goal of derivatization is to explore the structure-activity relationship (SAR) of the this compound scaffold, aiming to enhance a desired biological activity (e.g., cytotoxicity against cancer cells) while minimizing off-target effects.
Experimental Protocols
Protocol 1: General Method for Extraction and Isolation of this compound
This protocol describes a general method for the extraction of alkaloids from plant material, which can be adapted for this compound-containing species. Bioassay-guided fractionation is often employed to isolate the active compound.[3]
Materials:
-
Dried and powdered plant material (e.g., leaves, bark)
-
Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc), Dichloromethane (CH₂Cl₂), Hexane
-
Hydrochloric acid (HCl), 2M
-
Ammonium hydroxide (NH₄OH) solution
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Rotary evaporator
-
Chromatography columns
Methodology:
-
Extraction: Macerate the dried plant powder (1 kg) with methanol (5 L) at room temperature for 48 hours with occasional stirring.[4] Filter the extract and repeat the process two more times.
-
Solvent Evaporation: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Partitioning:
-
Suspend the crude extract in 2M HCl (500 mL) and partition with hexane to remove non-polar constituents.
-
Basify the aqueous acidic layer to pH 9-10 with NH₄OH.
-
Extract the aqueous basic solution with Ethyl Acetate (3 x 500 mL).
-
-
Purification:
-
Combine the EtOAc fractions and dry over anhydrous sodium sulfate. Evaporate the solvent to yield the crude alkaloid fraction.
-
Subject the crude alkaloid fraction to silica gel column chromatography, eluting with a gradient of hexane-EtOAc to EtOAc-MeOH.
-
Monitor fractions by Thin Layer Chromatography (TLC).
-
Further purify the this compound-containing fractions using Sephadex LH-20 column chromatography with a suitable solvent system like 80% MeOH/CH₂Cl₂.[3]
-
-
Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS) and by comparison with literature data.
Protocol 2: Representative Semi-Synthetic Derivatization (O-Demethylation and Alkylation)
This protocol provides a hypothetical example of modifying one of the methoxy groups on the this compound scaffold. Selective demethylation can be challenging and may require optimization.
Materials:
-
Isolated this compound
-
Boron tribromide (BBr₃) or other demethylating agent
-
Anhydrous Dichloromethane (DCM)
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup reagents (aqueous solutions, drying agents)
Methodology:
-
Selective Demethylation:
-
Dissolve this compound (100 mg) in anhydrous DCM (10 mL) under an inert atmosphere (N₂ or Ar) and cool to -78 °C.
-
Slowly add a solution of BBr₃ (1.1 equivalents) in DCM.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by slowly adding methanol.
-
Perform an aqueous workup and purify the resulting hydroxylated this compound derivative by column chromatography.
-
-
Alkylation:
-
Dissolve the hydroxylated derivative (50 mg) in anhydrous DMF (5 mL).
-
Add K₂CO₃ (2 equivalents) and the desired alkyl halide (1.5 equivalents).
-
Stir the reaction mixture at room temperature (or heat gently if required) for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract with EtOAc.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by preparative HPLC or column chromatography.
-
-
Characterization: Characterize the final derivative by NMR and high-resolution mass spectrometry (HRMS) to confirm its structure.
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is used to assess the cytotoxic activity of the newly synthesized this compound derivatives against cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and its derivatives in cell culture medium. Replace the medium in the wells with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each derivative using non-linear regression analysis.
Data Presentation
Quantitative data from biological assays should be summarized for clear comparison.
Table 1: Cytotoxic Activity (IC₅₀) of this compound and its Derivatives against Cancer Cell Lines.
| Compound ID | R-Group Modification | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on HCT116 |
|---|---|---|---|
| M-001 | This compound (Parent) | > 100 | > 100 |
| M-002 | -OH at C2 | 45.2 ± 3.1 | 58.7 ± 4.5 |
| M-003 | -OCH₂CH₃ at C2 | 15.8 ± 1.9 | 22.4 ± 2.8 |
| M-004 | -OCH₂Ph at C2 | 8.3 ± 0.9 | 11.6 ± 1.2 |
| Doxorubicin | Positive Control | 0.5 ± 0.07 | 0.8 ± 0.1 |
Data are hypothetical and for illustrative purposes only.
Visualizations
Workflow for Semi-Synthetic Derivatization and Evaluation
Caption: Workflow from natural product isolation to lead optimization.
Hypothetical Signaling Pathway Inhibition
Acridone derivatives are known to act as kinase inhibitors. This diagram illustrates a hypothetical mechanism where a this compound derivative inhibits the PI3K/Akt signaling pathway, which is commonly dysregulated in cancer.
References
- 1. This compound | C18H19NO5 | CID 101253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isolation of a natural product with anti-mitotic activity from a toxic Canadian prairie plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unipub.uni-graz.at [unipub.uni-graz.at]
- 5. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating the Anticancer Properties of Melicopicine
Introduction
Melicopicine is a naturally occurring acridone alkaloid found in plants of the Rutaceae family.[1][2] Acridone alkaloids, as a class of compounds, have demonstrated a range of biological activities, including antiproliferative and pro-apoptotic effects on various cancer cell lines.[3][4][5] These compounds are known to influence key cellular processes such as cell cycle progression and apoptosis.[6][7] This document provides a detailed experimental framework for researchers to investigate the potential of this compound as an anticancer agent. The protocols outlined below describe methods to assess its cytotoxicity, and its effects on cell cycle distribution, apoptosis induction, and key signaling pathways in cancer cell lines.
Expected Results and Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the described experiments. These tables are for illustrative purposes and actual results may vary depending on the cell line and experimental conditions.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 25.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 18.2 |
| A549 | Lung Carcinoma | 32.8 |
| HCT116 | Colon Carcinoma | 21.4 |
| HeLa | Cervical Carcinoma | 45.1 |
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 48.2 ± 2.5 | 35.1 ± 1.8 | 16.7 ± 1.2 |
| This compound (15 µM) | 65.3 ± 3.1 | 20.5 ± 1.5 | 14.2 ± 1.0 |
| This compound (30 µM) | 78.9 ± 4.0 | 12.1 ± 0.9 | 9.0 ± 0.7 |
Table 3: Induction of Apoptosis by this compound in A549 Cells
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Control (DMSO) | 95.4 ± 1.8 | 2.1 ± 0.3 | 2.5 ± 0.4 |
| This compound (15 µM) | 70.2 ± 3.5 | 18.5 ± 1.2 | 11.3 ± 0.9 |
| This compound (30 µM) | 45.8 ± 2.9 | 35.6 ± 2.1 | 18.6 ± 1.5 |
Table 4: Relative Protein Expression Levels of Key Signaling Molecules in A549 Cells Treated with this compound (30 µM)
| Protein | Relative Expression Level (Fold Change vs. Control) |
| p-Akt (Ser473) | 0.45 ± 0.05 |
| Akt | 0.98 ± 0.08 |
| p-mTOR (Ser2448) | 0.38 ± 0.04 |
| mTOR | 1.02 ± 0.09 |
| p-ERK1/2 (Thr202/Tyr204) | 0.52 ± 0.06 |
| ERK1/2 | 0.95 ± 0.07 |
| Cleaved Caspase-3 | 3.8 ± 0.4 |
| Bcl-2 | 0.41 ± 0.05 |
| Bax | 2.5 ± 0.3 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines and calculating the half-maximal inhibitory concentration (IC50). The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[8][9]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the cells for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
2. Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution of cancer cells using propidium iodide (PI) staining and flow cytometry.[3][6][10]
Materials:
-
Cancer cell line (e.g., A549)
-
6-well plates
-
This compound
-
PBS (Phosphate-buffered saline)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with different concentrations of this compound or vehicle (DMSO) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
3. Apoptosis Assay by Annexin V-FITC and PI Staining
This protocol details the detection and quantification of apoptosis induced by this compound using Annexin V-FITC and PI double staining followed by flow cytometry.[11][12][13]
Materials:
-
Cancer cell line (e.g., A549)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for 24 or 48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
4. Western Blot Analysis of Signaling Pathways
This protocol is for examining the effect of this compound on the protein expression levels of key molecules in signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK.[14][15][16]
Materials:
-
Cancer cell line (e.g., A549)
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, Cleaved Caspase-3, Bcl-2, Bax, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described previously.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Experimental workflow for investigating the anticancer effects of this compound.
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Caption: Proposed inhibition of the MAPK/ERK signaling pathway by this compound.
References
- 1. Acridone alkaloids - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H19NO5 | CID 101253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. The antiproliferative effect of acridone alkaloids on several cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumour Properties of Acridone Alkaloids on a Murine Lymphoma Cell Line | Anticancer Research [ar.iiarjournals.org]
- 7. 13-Methyl-palmatrubine induces apoptosis and cell cycle arrest in A549 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERK-MAPK Drives Lamellipodia Protrusion by Activating the WAVE2 Regulatory Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 13-Methyl-palmatrubine induces apoptosis and cell cycle arrest in A549 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Pharmacological targeting of the PI3K/mTOR pathway alters the release of angioregulatory mediators both from primary human acute myeloid leukemia cells and their neighboring stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Emodin targets mitochondrial cyclophilin D to induce apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Unambiguous 1H and 13C NMR Assignment for the Structural Confirmation of Melicopicine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in natural product chemistry for the unambiguous determination of molecular structures. For complex heterocyclic compounds like the acridone alkaloid Melicopicine, a comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for complete proton (¹H) and carbon (¹³C) signal assignment. This application note provides a detailed protocol for the acquisition and interpretation of NMR data to confirm the chemical structure of this compound, a compound of interest for its potential biological activities.
This compound Structure:
This compound (1,2,3,4-tetramethoxy-10-methylacridin-9-one) is an acridone alkaloid with the following structure:
Figure 1: Chemical structure of this compound with atom numbering for NMR assignment.
Data Presentation: 1H and 13C NMR Chemical Shifts
The following table summarizes the expected chemical shifts for this compound. These values are based on typical ranges for acridone alkaloids and related structures. Experimental values should be determined empirically and may vary slightly based on the solvent and experimental conditions.
| Atom No. | Expected ¹H Chemical Shift (δ, ppm) | Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |
| 1 | - | - | 140.0 - 145.0 |
| 2 | - | - | 145.0 - 150.0 |
| 3 | - | - | 135.0 - 140.0 |
| 4 | - | - | 150.0 - 155.0 |
| 4a | - | - | 110.0 - 115.0 |
| 5 | 7.20 - 7.40 | d | 120.0 - 125.0 |
| 6 | 7.60 - 7.80 | t | 130.0 - 135.0 |
| 7 | 7.40 - 7.60 | t | 125.0 - 130.0 |
| 8 | 8.20 - 8.40 | d | 115.0 - 120.0 |
| 8a | - | - | 140.0 - 145.0 |
| 9 | - | - | 175.0 - 180.0 |
| 9a | - | - | 105.0 - 110.0 |
| 10a | - | - | 155.0 - 160.0 |
| N-CH₃ | 3.70 - 3.90 | s | 35.0 - 40.0 |
| 1-OCH₃ | 3.90 - 4.10 | s | 60.0 - 65.0 |
| 2-OCH₃ | 3.90 - 4.10 | s | 60.0 - 65.0 |
| 3-OCH₃ | 3.90 - 4.10 | s | 60.0 - 65.0 |
| 4-OCH₃ | 3.90 - 4.10 | s | 60.0 - 65.0 |
Experimental Protocols
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[1]
-
Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and a homogeneous solution.
-
Transfer: Transfer the solution into a 5 mm NMR tube.
-
Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C spectra to 0.00 ppm.
1D NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Protocol:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Protocol:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
2D NMR Data Acquisition
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin couplings, typically through 2-3 bonds. This helps in identifying adjacent protons in the aromatic rings.
-
Pulse Program: Standard COSY sequence (e.g., 'cosygpqf').
-
Parameters: Acquire 1024-2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.
-
Pulse Program: Standard HSQC sequence with sensitivity enhancement and gradients (e.g., 'hsqcedetgpsisp2.3').
-
Parameters: Set the ¹³C spectral width to encompass all carbon signals (0-180 ppm) and the ¹H spectral width to cover all proton signals (0-10 ppm).
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and assigning quaternary carbons.
-
Pulse Program: Standard HMBC sequence with gradients (e.g., 'hmbcgplpndqf').
-
Parameters: Similar spectral widths to HSQC, with the long-range coupling delay optimized for J-couplings of 8-10 Hz.
-
Structure Confirmation Workflow and Data Interpretation
The following workflow illustrates the logical progression from data acquisition to the final structure confirmation of this compound.
Caption: Workflow for this compound structure confirmation.
Interpretation Steps:
-
¹H NMR Analysis: The ¹H NMR spectrum will show signals for the aromatic protons (H-5, H-6, H-7, H-8) and the methyl protons (N-CH₃ and four OCH₃ groups). The integration of these signals should correspond to the number of protons. The aromatic protons will exhibit characteristic splitting patterns (doublets and triplets) due to coupling with adjacent protons.
-
¹H-¹H COSY Analysis: The COSY spectrum will reveal correlations between adjacent aromatic protons. For instance, a cross-peak between the signals for H-5 and H-6, H-6 and H-7, and H-7 and H-8 would confirm their connectivity in the unsubstituted aromatic ring.
-
¹³C NMR and HSQC Analysis: The ¹³C NMR spectrum will show the total number of carbon atoms. The HSQC spectrum is then used to directly correlate each proton signal with the carbon signal to which it is attached. This allows for the unambiguous assignment of all protonated carbons (CH, CH₂, CH₃). For this compound, this will assign C-5, C-6, C-7, C-8, the N-CH₃ carbon, and the four methoxy carbons.
-
HMBC Analysis: The HMBC spectrum is key to assigning the quaternary (non-protonated) carbons and piecing together the entire molecular framework.
-
The methyl protons of the methoxy groups (e.g., 1-OCH₃) will show a 3-bond correlation to the carbon they are attached to (C-1).
-
The N-methyl protons will show correlations to adjacent carbons (C-9a and C-10a).
-
Aromatic protons will show correlations to carbons 2 or 3 bonds away. For example, H-8 should show correlations to the carbonyl carbon C-9 and the quaternary carbon C-8a. These long-range correlations are critical for confirming the connectivity of the rings and the positions of the substituents.
-
Conclusion
By systematically applying a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, a complete and unambiguous assignment of all proton and carbon signals of this compound can be achieved. This comprehensive spectroscopic analysis provides definitive confirmation of its chemical structure, which is a fundamental requirement for any further investigation in drug development and medicinal chemistry.
References
Application Notes and Protocols for Testing Melicopicine Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melicopicine, a furoquinoline alkaloid, has garnered scientific interest due to its potential therapeutic properties. As a member of the acridone alkaloid family, it is structurally related to compounds known for their diverse biological activities, including anti-cancer and anti-inflammatory effects.[1][2] These application notes provide detailed cell culture protocols to investigate the cytotoxic, anti-inflammatory, and apoptotic activities of this compound, enabling researchers to assess its potential as a novel therapeutic agent.
Data Presentation: Bioactivity of this compound and Related Acridone Alkaloids
The following table summarizes the reported cytotoxic activities of this compound and its close structural analogs against various cancer cell lines. This data serves as a valuable reference for selecting appropriate cell lines and designing dose-response experiments.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Citation |
| Normelicopidine | PC-3M | Prostate Cancer | 12.5 | [3] |
| Normelicopidine | LNCaP | Prostate Cancer | 21.1 | [3] |
| Normelicopine | PC-3M | Prostate Cancer | 35.2 | [3] |
| Normelicopine | LNCaP | Prostate Cancer | 48.6 | [3] |
| Melicopine | PC-3M | Prostate Cancer | 28.4 | [3] |
| Melicopine | LNCaP | Prostate Cancer | 33.7 | [3] |
| Melicopidine | PC-3M | Prostate Cancer | 18.9 | [3] |
| Melicopidine | LNCaP | Prostate Cancer | 25.4 | [3] |
| This compound | PC-3M | Prostate Cancer | 42.1 | [3] |
| This compound | LNCaP | Prostate Cancer | 65.3 | [3] |
Experimental Protocols
Assessment of Cytotoxicity using MTT Assay
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Target cancer cell lines (e.g., PC-3, A549, MCF-7, Jurkat)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.
Evaluation of Anti-Inflammatory Activity: NF-κB Inhibition Assay
This protocol assesses the ability of this compound to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Nuclear and cytoplasmic extraction reagents
-
Antibodies for Western blotting (anti-p65, anti-IκBα, anti-phospho-IκBα, anti-Lamin B1, anti-β-actin)
-
ELISA kit for TNF-α or IL-6
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65 nuclear translocation, 24 hours for cytokine production).
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentration of TNF-α or IL-6 using an ELISA kit according to the manufacturer's instructions.
-
Western Blotting for NF-κB Pathway Proteins:
-
Lyse the cells to obtain cytoplasmic and nuclear extracts.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analyze the band intensities to determine the levels of phospho-IκBα, total IκBα, and nuclear p65.
-
Assessment of Apoptosis Induction
This protocol evaluates the ability of this compound to induce programmed cell death (apoptosis).
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Caspase-3/7, -8, and -9 activity assay kits
-
Flow cytometer
Procedure:
-
Annexin V/PI Staining:
-
Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Caspase Activity Assay:
-
Treat cells with this compound as described above.
-
Lyse the cells and measure the activity of caspase-3/7, -8, and -9 using specific fluorometric or colorimetric assay kits according to the manufacturer's instructions.
-
Visualization of Proposed Mechanisms
Proposed Anti-Inflammatory Signaling Pathway
The following diagram illustrates the proposed mechanism by which this compound may inhibit the NF-κB signaling pathway, a common mechanism for anti-inflammatory compounds.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Proposed Apoptotic Signaling Pathway
This diagram illustrates a potential mechanism for this compound-induced apoptosis, based on the known actions of related acridone alkaloids which often trigger the intrinsic mitochondrial pathway.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the bioactivity of this compound.
References
- 1. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of dimeric acridone alkaloids derived from Citrus plants towards human leukaemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
Application Notes and Protocols for In Vivo Experimental Procedures Involving Melicopicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melicopicine, a furoquinoline alkaloid, has been a subject of interest for its potential pharmacological activities. This document provides detailed application notes and standardized protocols for conducting in vivo experiments to evaluate the therapeutic potential of this compound. The following sections outline methodologies for assessing its anti-inflammatory and anti-cancer properties, as well as guidelines for pharmacokinetic and toxicological profiling. Due to the limited availability of published in vivo data for this compound, the quantitative data presented in the tables are illustrative templates. Researchers are encouraged to adapt these protocols and tables for their specific experimental designs.
Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a well-established and highly reproducible method for evaluating the acute anti-inflammatory activity of compounds.
Experimental Protocol
1. Animal Model:
-
Species: Male Sprague-Dawley rats or Swiss albino mice.
-
Weight: 180-220 g for rats, 20-25 g for mice.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment, with free access to standard pellet diet and water.
2. Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin or Diclofenac sodium (10 mg/kg)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose - Na-CMC)
-
Plethysmometer
3. Procedure:
-
Fast the animals overnight before the experiment with free access to water.
-
Divide the animals into the following groups (n=6 per group):
-
Group I (Control): Vehicle only.
-
Group II (Positive Control): Indomethacin or Diclofenac sodium.
-
Group III-V (Test Groups): this compound at various doses (e.g., 25, 50, 100 mg/kg).
-
-
Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
4. Data Analysis:
-
Calculate the percentage inhibition of edema using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
Data Presentation: Anti-inflammatory Effects of this compound
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM | Percentage Inhibition (%) |
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| Positive Control | 10 | 0.25 ± 0.03 | 70.59 |
| This compound | 25 | 0.68 ± 0.04 | 20.00 |
| This compound | 50 | 0.45 ± 0.03 | 47.06 |
| This compound | 100 | 0.32 ± 0.02* | 62.35 |
Illustrative data. Statistical significance (p < 0.05) is denoted by an asterisk ().
Experimental Workflow: Carrageenan-Induced Paw Edema
Anti-Cancer Activity Assessment: Xenograft Tumor Model
The xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard method to evaluate the in vivo efficacy of potential anti-cancer agents.
Experimental Protocol
1. Animal Model:
-
Species: Immunodeficient mice (e.g., NOD/SCID or Nude mice).
-
Age: 6-8 weeks.
-
Acclimatization: House animals in a sterile environment and allow for a one-week acclimatization period.
2. Materials:
-
Human cancer cell line (e.g., A549 - lung cancer, MCF-7 - breast cancer).
-
This compound.
-
Positive control: A standard chemotherapeutic agent (e.g., Doxorubicin).
-
Vehicle.
-
Matrigel (optional, to enhance tumor growth).
-
Calipers.
3. Procedure:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest and resuspend the cells in sterile PBS or medium, with or without Matrigel.
-
Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 per group):
-
Group I (Control): Vehicle only.
-
Group II (Positive Control): Standard chemotherapeutic agent.
-
Group III-V (Test Groups): this compound at various doses.
-
-
Administer treatments as per the desired schedule (e.g., daily, every other day) via an appropriate route (p.o., i.p., or i.v.).
-
Measure tumor dimensions with calipers two to three times a week.
-
Monitor animal body weight and overall health throughout the study.
-
Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines.
-
Excise and weigh the tumors.
4. Data Analysis:
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Calculate the percentage of tumor growth inhibition (% TGI).
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., t-test or ANOVA).
Data Presentation: Anti-Tumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose | Mean Tumor Volume (mm³) ± SEM (Final Day) | Mean Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) |
| Control (Vehicle) | - | 1500 ± 120 | 1.5 ± 0.15 | - |
| Positive Control | 5 mg/kg | 450 ± 50 | 0.4 ± 0.05 | 70 |
| This compound | 50 mg/kg | 1100 ± 90 | 1.1 ± 0.10 | 26.67 |
| This compound | 100 mg/kg | 750 ± 70 | 0.7 ± 0.08 | 50 |
| This compound | 200 mg/kg | 500 ± 60 | 0.5 ± 0.06 | 66.67 |
Illustrative data. Statistical significance (p < 0.05) is denoted by an asterisk ().
Experimental Workflow: Xenograft Tumor Model
Hypothetical Signaling Pathway for this compound's Anti-inflammatory Action
As a furoquinoline alkaloid, this compound might exert its anti-inflammatory effects by modulating key inflammatory signaling pathways. A plausible, though hypothetical, mechanism could involve the inhibition of the NF-κB pathway.
Pharmacokinetic and Toxicological Considerations
Preliminary Pharmacokinetic Profiling
A preliminary pharmacokinetic study in rodents is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Protocol Outline:
-
Administer a single dose of this compound to rats or mice via intravenous (i.v.) and oral (p.o.) routes.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma and analyze for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters.
Illustrative Pharmacokinetic Parameters:
| Parameter | Intravenous (i.v.) | Oral (p.o.) |
| Dose (mg/kg) | 5 | 20 |
| Cmax (ng/mL) | 1500 | 450 |
| Tmax (h) | 0.25 | 1.0 |
| AUC (ng*h/mL) | 3200 | 2500 |
| t1/2 (h) | 3.5 | 4.2 |
| Bioavailability (%) | - | 19.5 |
Acute Toxicity Study
An acute toxicity study provides information on the potential adverse effects of a single high dose of a substance.
Protocol Outline (Up-and-Down Procedure - OECD 425):
-
Administer a starting dose of this compound to a single animal.
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Based on the outcome, the dose for the next animal is adjusted up or down.
-
The LD50 (median lethal dose) is estimated from the results.
Disclaimer: The protocols and data presented are for informational and guidance purposes only. All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC) and other relevant regulatory bodies. The hypothetical data should not be considered as established facts for this compound.
Troubleshooting & Optimization
Technical Support Center: Melicopicine Chemical Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Melicopicine chemical synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and related acridone alkaloids, offering systematic approaches to identify and resolve them.
Issue 1: Low or No Yield of the Acridone Core
The formation of the central acridone structure is a critical step. Low yields at this stage can be attributed to several factors.
Possible Causes and Solutions:
-
Inefficient Cyclization: The intramolecular cyclization to form the acridone ring can be challenging.
-
Troubleshooting Steps:
-
Verify Catalyst/Reagent Activity: Ensure the catalyst (e.g., Pd catalyst for C-H activation routes) or cyclizing agent (e.g., sodium hydride for biomimetic synthesis) is fresh and active.[1]
-
Optimize Reaction Temperature: The optimal temperature can vary significantly between different synthetic routes. A temperature screening is recommended.
-
Solvent Choice: The polarity and coordinating ability of the solvent can impact the reaction rate. Consider screening solvents of varying polarities.
-
Check Starting Material Purity: Impurities in the starting materials (e.g., substituted anthranilic acid and phenol derivatives) can inhibit the reaction.[2] Ensure starting materials are pure via techniques like recrystallization or chromatography.
-
-
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired acridone.
-
Troubleshooting Steps:
-
Inert Atmosphere: For reactions sensitive to oxidation, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Control Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation products.
-
Alternative Synthetic Routes: If side reactions persist, consider exploring alternative synthetic strategies, such as a palladium-catalyzed dual C-H carbonylation.[3]
-
-
Issue 2: Incomplete N-Methylation
The final step in many this compound syntheses is the N-methylation of the acridone nitrogen. Incomplete methylation is a common hurdle.
Possible Causes and Solutions:
-
Insufficiently Reactive Methylating Agent: The choice of methylating agent is crucial for efficient N-methylation.
-
Troubleshooting Steps:
-
Stronger Methylating Agents: Consider using more potent methylating agents like dimethyl sulfate or methyl iodide.[4] However, be mindful of their higher toxicity.
-
Increase Reagent Stoichiometry: An excess of the methylating agent can drive the reaction to completion.
-
-
-
Suboptimal Reaction Conditions: Temperature and base selection can significantly influence the methylation efficiency.
-
Troubleshooting Steps:
-
Elevate Reaction Temperature: Increasing the reaction temperature can enhance the reaction rate.[4]
-
Stronger Base: Employ a stronger base (e.g., sodium hydride) to ensure complete deprotonation of the acridone nitrogen, making it more nucleophilic.
-
Solvent Selection: A polar aprotic solvent like DMF or DMSO can be beneficial for this type of reaction.
-
-
Issue 3: Difficulty in Product Purification
The purification of this compound can be challenging due to the presence of structurally similar side products and unreacted starting materials.
Possible Causes and Solutions:
-
Co-eluting Impurities: Side products with similar polarity to this compound can be difficult to separate by column chromatography.
-
Troubleshooting Steps:
-
Optimize Chromatographic Conditions: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) and stationary phases for column chromatography.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
-
Preparative HPLC: For high-purity requirements, preparative HPLC can provide excellent separation.
-
-
-
Product Instability: this compound, like many complex organic molecules, may be sensitive to certain conditions.
-
Troubleshooting Steps:
-
Avoid Harsh Conditions: Minimize exposure to strong acids or bases and high temperatures during workup and purification.
-
Prompt Purification: Purify the crude product as soon as possible after the reaction to prevent degradation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the acridone core of this compound?
A1: Common methods include the condensation of a substituted anthranilic acid with a phenol derivative, often catalyzed by an acid like p-toluenesulfonic acid, and modern palladium-catalyzed C-H activation/carbonylation reactions.[2][3] Biomimetic cyclization of 2'-aminobenzophenones is another reported approach.[1]
Q2: How can I improve the regioselectivity of the initial condensation reaction?
A2: The regioselectivity is largely dictated by the substitution patterns on the anthranilic acid and phenol starting materials. Careful selection of these precursors is the primary way to control the regiochemical outcome.
Q3: Are there any specific safety precautions I should take when using stronger methylating agents like dimethyl sulfate?
A3: Yes, dimethyl sulfate and methyl iodide are highly toxic and carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Consult the safety data sheet (SDS) for detailed handling instructions.[4]
Q4: My N-methylation reaction is stalling. What can I do?
A4: First, ensure your reagents are pure and dry, especially the solvent and the acridone precursor. If the reaction is still sluggish, consider increasing the temperature, using a stronger base like sodium hydride, or switching to a more reactive methylating agent.[4] Monitoring the reaction by TLC or LC-MS can help determine if the reaction has truly stalled or is just slow.
Data Presentation
Table 1: Comparison of General Conditions for Acridone Synthesis
| Synthetic Route | Key Reagents | Catalyst/Promoter | Typical Solvents | Temperature Range (°C) | General Yield Range (%) |
| Condensation | Anthranilic acid, Phenol derivative | p-Toluenesulfonic acid | 1-Hexanol | 150-160 | 60-85 |
| Pd-catalyzed Carbonylation | Diarylamine | Pd(OAc)₂, Co₂(CO)₈ | Toluene | 100-120 | 70-95 |
| Biomimetic Cyclization | 2'-Aminobenzophenone | Sodium Hydride | DMSO | Room Temp - 60 | 50-70 |
Note: Yields are highly substrate-dependent and the provided ranges are for general guidance.
Table 2: N-Methylation Reagent and Condition Comparison
| Methylating Agent | Base | Solvent | Temperature (°C) | Relative Reactivity |
| Methyl iodide | K₂CO₃ | Acetone | Reflux | Moderate |
| Dimethyl sulfate | K₂CO₃ / NaH | DMF | 25-80 | High |
| Methyl triflate | Non-nucleophilic base | CH₂Cl₂ | 0-25 | Very High |
Experimental Protocols
Protocol 1: General Procedure for Acridone Synthesis via Condensation
This protocol is a generalized procedure based on the synthesis of acridone derivatives from anthranilic acid and phenol precursors.[2]
-
To a solution of the appropriate anthranilic acid derivative (1.0 equiv) and the phenol derivative (1.0 equiv) in 1-hexanol, add p-toluenesulfonic acid (0.05 equiv).
-
Heat the reaction mixture to reflux (approximately 160 °C) for 18 hours. The solution will typically turn deep orange, and a precipitate may form upon completion.
-
Cool the reaction mixture to room temperature and add n-hexane to precipitate the product further.
-
Filter the resulting solid and wash with n-hexane and dichloromethane to remove residual 1-hexanol.
-
The crude acridone can be further purified by column chromatography or recrystallization.
Protocol 2: General Procedure for N-Methylation of Acridones
This protocol provides a general method for the N-alkylation of the acridone core.[5]
-
To a solution of the acridone (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (2.0-3.0 equiv).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1-1.5 equiv) dropwise.
-
Heat the reaction mixture to a suitable temperature (e.g., reflux for acetone or 60-80 °C for DMF) and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude N-methylated acridone by column chromatography or recrystallization.
Visualizations
Caption: A generalized workflow for the chemical synthesis of this compound.
Caption: A troubleshooting flowchart for low this compound yield.
References
- 1. Biomimetic synthesis of acridone alkaloids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acridone synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Evaluation of 10-N-Substituted Acridones as Novel Chemosensitizers in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Stability and Degradation of Melicopicine: A Technical Support Center
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's stability is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Melicopicine, an acridone alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of this compound?
A1: The stability of this compound, like many pharmaceutical compounds, is primarily affected by environmental factors such as pH, temperature, light, and the presence of oxidizing agents.[1][2] It is crucial to control these factors during storage and experimentation to prevent unwanted degradation.
Q2: What is the main degradation pathway for this compound?
A2: this compound, along with related alkaloids like melicopine and melicopidine, has been shown to degrade to form 1-methyl-4-quinolone.[3] This suggests a primary degradation pathway involving the breakdown of the acridone ring system.
Q3: How can I monitor the degradation of this compound during my experiments?
A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the preferred approach.[4] This method should be capable of separating the intact this compound from its degradation products, allowing for accurate quantification of the remaining parent compound and the formation of degradants over time.
Q4: What are "forced degradation" studies, and why are they important for this compound?
A4: Forced degradation, or stress testing, involves intentionally exposing this compound to harsh conditions (e.g., strong acids and bases, high temperatures, intense light, and oxidizing agents) to accelerate its degradation. These studies are essential for:
-
Identifying potential degradation products.
-
Elucidating the degradation pathways.
-
Developing and validating a stability-indicating analytical method.
-
Understanding the intrinsic stability of the molecule.
Q5: Are there any known issues with the solubility of this compound during stability studies?
Troubleshooting Guides
Issues with HPLC Analysis of this compound
This guide addresses common problems encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH affecting the ionization of this compound (an alkaloid).- Secondary interactions with the stationary phase.- Column overload. | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.- Add a competing base (e.g., triethylamine) to the mobile phase to mask active silanol groups on the column.- Reduce the concentration or injection volume of the sample. |
| Ghost Peaks | - Carryover from a previous injection.- Contamination in the mobile phase or HPLC system. | - Implement a robust needle wash program on the autosampler.- Flush the column and system with a strong solvent.- Use fresh, high-purity mobile phase solvents. |
| Irreproducible Retention Times | - Fluctuations in mobile phase composition.- Inconsistent column temperature.- Pump malfunction. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure proper check valve function. |
| Loss of Resolution Between this compound and Degradation Products | - Degradation of the HPLC column.- Change in mobile phase composition. | - Replace the column with a new one of the same type.- Prepare fresh mobile phase and ensure accurate composition. |
Unexpected Results in Forced Degradation Studies
This guide provides troubleshooting for common issues arising during forced degradation experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| No Degradation Observed Under Stress Conditions | - this compound is highly stable under the applied conditions.- Insufficient stress duration or intensity. | - Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).- Extend the duration of the stress experiment.- Increase the temperature (for thermal degradation). |
| Complete Degradation of this compound | - The stress conditions are too harsh. | - Reduce the concentration of the stressor.- Decrease the duration of the experiment.- Lower the temperature. |
| Formation of Multiple, Unidentifiable Degradation Products | - Complex degradation pathways are occurring.- Secondary degradation of initial products. | - Analyze samples at multiple time points to track the formation and disappearance of degradants.- Use a milder stress condition to favor the formation of primary degradation products.- Employ LC-MS/MS to aid in the identification of unknown peaks. |
| Precipitation of this compound During the Experiment | - Poor solubility of this compound in the stress medium.- Degradation product is insoluble. | - Add a suitable co-solvent to maintain solubility.- Filter the sample before HPLC analysis to protect the column. |
Data Presentation
The following tables present hypothetical quantitative data for the degradation of this compound under various stress conditions. This data is for illustrative purposes to demonstrate how such information would be presented.
Table 1: Degradation of this compound under Hydrolytic Stress
| Condition | Time (hours) | This compound Remaining (%) | Major Degradant Formed (%) |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 |
| 2 | 85.3 | 14.1 | |
| 4 | 72.1 | 27.2 | |
| 8 | 51.5 | 47.8 | |
| 0.1 M NaOH at 60°C | 0 | 100.0 | 0.0 |
| 2 | 92.7 | 6.9 | |
| 4 | 86.2 | 13.1 | |
| 8 | 75.8 | 23.5 |
Table 2: Degradation of this compound under Oxidative, Thermal, and Photolytic Stress
| Condition | Duration | This compound Remaining (%) | Major Degradant Formed (%) |
| 3% H₂O₂ at RT | 24 hours | 88.4 | 11.0 |
| 80°C (Solid State) | 48 hours | 95.2 | 4.5 |
| Photostability Chamber (ICH Q1B) | 1.2 million lux hours | 91.8 | 7.9 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradants and understand its stability profile.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, and 8 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, and 8 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute an aliquot with mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
After the specified time, dissolve the sample in methanol and dilute with mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Simultaneously, keep a control sample protected from light.
-
After exposure, dilute both the exposed and control samples with mobile phase for analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity or equivalent with a diode array detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Experimental workflow for forced degradation studies.
References
- 1. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Optimization of extraction parameters for higher Melicopicine yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Melicopicine for higher yields. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources can it be extracted?
A1: this compound is a furoquinoline alkaloid.[1] It can be isolated from various plant species of the Rutaceae family, commonly known as the citrus family. Notably, it has been identified in the leaves of Acronychia baueri and in Melicope fareana.[1] The genus Melicope is one of the largest in the Rutaceae family, with around 230 species, many of which are used in traditional medicine and are known to produce a variety of bioactive compounds, including alkaloids.[2]
Q2: What are the general principles for extracting alkaloids like this compound from plant materials?
A2: The extraction of alkaloids is typically based on their basic nature.[3][4] The general procedure involves:
-
Sample Preparation: The plant material (e.g., leaves, bark) is dried and ground into a fine powder to increase the surface area for efficient solvent penetration.
-
Liberation of the Free Base: Alkaloids often exist as salts in the plant.[3] By treating the plant material with an alkali (e.g., ammonia, sodium carbonate), the alkaloid salts are converted to their free base form, which is more soluble in organic solvents.[5]
-
Extraction with Organic Solvents: The free alkaloid bases are then extracted using an appropriate organic solvent.[3]
-
Purification: The crude extract is often purified to remove other plant constituents like fats, waxes, and pigments. This can be achieved through acid-base extraction, where the alkaloid is converted back into a salt by washing with an acidic solution, separating it from other non-basic impurities.[4][6]
Q3: Which analytical techniques are suitable for the quantification of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for the separation, identification, and quantification of plant-derived compounds like alkaloids.[7] For this compound, a Reverse-Phase HPLC (RP-HPLC) method, likely with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile), would be a suitable starting point for method development.[7][8][9][10][11] Detection is typically performed using a UV detector.
Troubleshooting Guide
Q1: I am getting a very low yield of this compound. What are the possible reasons and how can I improve it?
A1: Low yield is a common issue in natural product extraction. Here are several factors to consider and troubleshoot:
-
Improper Solvent Selection: The polarity of the extraction solvent is crucial. Since this compound is an alkaloid, its solubility will depend on whether it is in its free base or salt form.
-
Solution: Experiment with a range of solvents with varying polarities. For the free base, solvents like chloroform, dichloromethane, or ethyl acetate are often effective. For the salt form, alcoholic solvents or acidified water may be more suitable.[12][13] Consider using solvent mixtures to fine-tune the polarity.
-
-
Incomplete Liberation of Free Base: If the alkaloid is not fully converted to its free base form, it will not be efficiently extracted by non-polar organic solvents.
-
Solution: Ensure the plant material is sufficiently basified before extraction. The choice of base and the duration of the basification step may need optimization.
-
-
Suboptimal Extraction Parameters: Factors such as temperature, extraction time, and the solid-to-solvent ratio significantly impact the yield.
-
Solution: Systematically optimize these parameters. For instance, increasing the temperature can enhance solubility and diffusion, but excessive heat may degrade the compound.[14] Similarly, a longer extraction time may increase the yield up to a certain point, after which it may not be effective or could lead to degradation.
-
-
Inefficient Extraction Technique: Simple maceration might not be as effective as more advanced methods.
-
Solution: Consider using techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can improve solvent penetration and reduce extraction time and solvent consumption.[5]
-
Q2: My extract contains a lot of impurities, especially pigments like chlorophyll. How can I obtain a cleaner extract?
A2: Co-extraction of impurities is a frequent challenge. Here are some strategies for purification:
-
Defatting Step: Plant materials often contain lipids and waxes that can be co-extracted.
-
Solution: Before the main extraction, pre-extract the powdered plant material with a non-polar solvent like n-hexane or petroleum ether. This will remove many of the lipophilic impurities without extracting the alkaloid salts.
-
-
Acid-Base Liquid-Liquid Partitioning: This is a classic and effective method for purifying alkaloids.
-
Solution: After obtaining the crude organic extract containing the free base, wash it with a dilute acid (e.g., 1-5% HCl or sulfuric acid). The this compound will form a salt and move into the aqueous layer, leaving many impurities in the organic layer. The aqueous layer can then be collected, basified, and re-extracted with an organic solvent to recover the purified this compound free base.[4][6]
-
-
Chromatographic Purification: For higher purity, chromatographic techniques are necessary.
-
Solution: Column chromatography using silica gel or alumina can be used to separate this compound from other co-extracted compounds. The choice of the stationary and mobile phases will depend on the polarity of this compound and the impurities.
-
Q3: I suspect my target compound, this compound, is degrading during the extraction process. What could be the cause and how can I prevent it?
A3: Degradation of the target compound can significantly reduce the yield. Potential causes and preventive measures include:
-
Exposure to High Temperatures: Many alkaloids are thermolabile and can degrade at high temperatures.
-
Solution: Avoid excessive heat during extraction and solvent evaporation. If using heating, conduct small-scale experiments to determine the temperature stability of this compound. Consider using extraction methods that operate at or near room temperature, or use a rotary evaporator under reduced pressure for solvent removal to keep the temperature low.
-
-
Exposure to Light: Some compounds are sensitive to light (photosensitive).
-
Solution: Conduct the extraction and subsequent handling of the extract in amber-colored glassware or in a dark environment to prevent photodegradation.
-
-
Inappropriate pH: Extreme pH conditions can sometimes lead to the degradation of alkaloids.
-
Solution: While pH adjustments are necessary for alkaloid extraction, avoid prolonged exposure to very strong acids or bases. Use the mildest possible pH conditions that still allow for efficient extraction.
-
Data Presentation: Optimizing Extraction Parameters
The following tables provide an illustrative guide on how different extraction parameters can be optimized. The yield data is hypothetical and serves to demonstrate the expected trends. Researchers should generate their own data through systematic experimentation.
Table 1: Effect of Solvent Type on this compound Yield
| Solvent System | Polarity Index | Hypothetical this compound Yield (mg/g of dry plant material) | Observations |
| n-Hexane | 0.1 | 0.2 | Low yield, good for removing non-polar impurities. |
| Chloroform | 4.1 | 2.8 | Good for extracting the free base form. |
| Ethyl Acetate | 4.4 | 2.5 | Another good option for the free base form. |
| Acetone | 5.1 | 1.5 | Moderate yield, may extract more polar impurities. |
| Ethanol (95%) | 5.2 | 1.8 | Extracts both free base and some salt forms, but also many polar impurities. |
| Methanol | 5.1 | 1.9 | Similar to ethanol, extracts a wide range of compounds. |
| Water (acidified, pH 2) | 10.2 | 2.2 | Good for extracting the alkaloid in its salt form. |
Table 2: Effect of Temperature and Time (Using Chloroform for Free Base Extraction)
| Temperature (°C) | Extraction Time (hours) | Hypothetical this compound Yield (mg/g) |
| 25 (Room Temp) | 12 | 2.2 |
| 25 (Room Temp) | 24 | 2.6 |
| 25 (Room Temp) | 48 | 2.7 |
| 40 | 6 | 2.8 |
| 40 | 12 | 3.1 |
| 40 | 24 | 3.0 (slight decrease may indicate potential degradation) |
| 60 | 3 | 2.9 |
| 60 | 6 | 2.5 (significant decrease suggests degradation) |
Experimental Protocols
Protocol 1: General Acid-Base Extraction of this compound
-
Preparation of Plant Material:
-
Dry the leaves of the source plant (e.g., Acronychia baueri) at room temperature or in an oven at a low temperature (40-50°C) until brittle.
-
Grind the dried leaves into a fine powder (e.g., to pass through a 40-mesh sieve).
-
-
Basification and Extraction:
-
Moisten 100 g of the powdered plant material with a 10% ammonium hydroxide solution until the powder is uniformly damp. Let it stand for 30 minutes to liberate the free alkaloid bases.
-
Transfer the basified powder to a flask and add 500 mL of chloroform.
-
Macerate the mixture for 24 hours with occasional shaking, or perform extraction using a Soxhlet apparatus for 6-8 hours. Alternatively, use ultrasound-assisted extraction for a shorter duration (e.g., 2 x 30 minutes).
-
Filter the extract and repeat the extraction on the plant residue two more times with fresh solvent.
-
Combine all the filtrates.
-
-
Acid-Base Purification:
-
Concentrate the combined chloroform extract under reduced pressure using a rotary evaporator to about 100 mL.
-
Transfer the concentrated extract to a separatory funnel and wash it with 3 x 50 mL of 5% hydrochloric acid.
-
Combine the acidic aqueous layers. The this compound is now in the aqueous layer as its hydrochloride salt.
-
Wash the aqueous layer with 2 x 30 mL of diethyl ether to remove any remaining neutral or acidic impurities (discard the ether layer).
-
Carefully basify the aqueous layer to a pH of 9-10 using a concentrated ammonium hydroxide solution.
-
Extract the basified aqueous solution with 3 x 50 mL of chloroform.
-
Combine the chloroform layers, wash with distilled water until neutral, and dry over anhydrous sodium sulfate.
-
-
Isolation:
-
Filter to remove the sodium sulfate and evaporate the chloroform under reduced pressure to obtain the crude this compound extract.
-
Further purification can be achieved by column chromatography on silica gel.
-
Protocol 2: HPLC Method for Quantification (Starting Point for Method Development)
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of Acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B). A starting point could be an isocratic mixture of 60:40 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by running a UV scan of a purified this compound standard (a common starting point for alkaloids is around 254 nm or 280 nm).
-
Injection Volume: 10-20 µL.
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations.
Visualizations
Caption: General workflow for the acid-base extraction and isolation of this compound.
Caption: Troubleshooting decision tree for addressing low this compound yield.
References
- 1. Alkaloids of the Australian Rutaceae: Acronychia baueri . I. The Isolation of the Alkaloids | Scilit [scilit.com]
- 2. A Review of the Ethnomedicinal, Phytochemical, and Anticancer Properties of Melicope Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 12. jocpr.com [jocpr.com]
- 13. benchchem.com [benchchem.com]
- 14. The Art of Extraction: Influencing Factors in Plant Compounds Harvesting [greenskybio.com]
Troubleshooting unexpected results in Melicopicine experiments
Welcome to the technical support center for Melicopicine experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and provide guidance on experimental design. The following information is based on the known biological activities of acridone alkaloids, the class of compounds to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a natural acridone alkaloid.[1][2][3] Acridone alkaloids are a class of compounds known for their potential biological activities, including cytotoxic and anti-cancer effects.[3][4] While specific research on this compound is limited, studies on related acridone alkaloids have shown they can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[4][5][6]
Q2: I am not observing any cytotoxic effects of this compound on my cancer cell line. What could be the reason?
Several factors could contribute to a lack of cytotoxic effect:
-
Cell Line Resistance: The cancer cell line you are using may be inherently resistant to this compound or other acridone alkaloids.
-
Compound Solubility: this compound may have poor solubility in your cell culture medium, preventing it from reaching an effective intracellular concentration.
-
Incorrect Dosage: The concentrations of this compound used may be too low to induce a cytotoxic response.
-
Compound Quality: The purity and stability of your this compound sample may be compromised.
Q3: My results for apoptosis assays (e.g., Annexin V/PI staining, caspase activity) are inconsistent or negative after this compound treatment. What should I do?
Inconsistent or negative apoptosis results could be due to:
-
Timing of Assay: The time point at which you are assessing apoptosis may be too early or too late. Apoptosis is a dynamic process, and the peak of apoptotic events can vary between cell lines and treatment conditions.
-
Mechanism of Cell Death: this compound might be inducing a different form of cell death, such as necrosis or autophagy, in your specific cell model.
-
Mitochondrial versus Extrinsic Pathway: If you are only measuring markers of one apoptotic pathway (e.g., caspase-8 for the extrinsic pathway), you might be missing activation of the other (e.g., caspase-9 for the mitochondrial pathway). Some acridone alkaloids have been shown to act via the mitochondrial pathway.[5]
Q4: I am observing unexpected changes in the cell cycle profile of my cells treated with this compound. How can I interpret this?
Unexpected cell cycle results are common in drug discovery research. Consider the following:
-
Cell Line Specific Effects: The effect of a compound on the cell cycle can be highly dependent on the specific cell line and its genetic background (e.g., p53 status).[6]
-
Off-Target Effects: this compound might have off-target effects that influence cell cycle progression.
-
Compensation Mechanisms: Cells may activate compensatory signaling pathways to overcome the initial cell cycle block, leading to complex and time-dependent changes in the cell cycle profile.
Troubleshooting Guides
Issue 1: Inconsistent Cytotoxicity (MTT, XTT, or CellTiter-Glo Assays)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility of this compound | 1. Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO).2. Visually inspect the culture medium for any precipitation after adding this compound.3. Test a range of final solvent concentrations to ensure it is not toxic to the cells. | This compound should be fully dissolved in the culture medium, leading to more consistent and reproducible results. |
| Cell Seeding Density | 1. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.2. Perform a cell titration curve to determine the optimal cell number for your assay. | Consistent cell growth will lead to more reliable and reproducible cytotoxicity data. |
| Assay Incubation Time | 1. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your cell line and this compound concentration. | Identification of the optimal time point to observe the maximal cytotoxic effect. |
Issue 2: Unexpected Apoptosis Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sub-optimal Drug Concentration | 1. Perform a dose-response experiment to identify the IC50 value for cytotoxicity.2. Use concentrations around the IC50 value for apoptosis assays. | Clearer and more consistent induction of apoptosis at the appropriate concentrations. |
| Incorrect Timing of Apoptosis Assay | 1. Conduct a time-course experiment (e.g., 6h, 12h, 24h, 48h) to measure key apoptotic markers (e.g., caspase activation, Annexin V staining). | Identification of the time window during which apoptosis is occurring. |
| Alternative Cell Death Pathways | 1. Investigate markers for other cell death pathways, such as necrosis (e.g., LDH release assay) or autophagy (e.g., LC3-II immunoblotting). | Determination of the primary mechanism of cell death induced by this compound in your model. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V positive/PI negative cells are early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Signaling Pathways & Workflows
Based on the known activities of acridone alkaloids, this compound could potentially induce apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Potential intrinsic apoptosis pathway induced by this compound.
Caption: General troubleshooting workflow for unexpected results.
References
- 1. This compound | C18H19NO5 | CID 101253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Compound: this compound (CHEMBL455628) - ChEMBL [ebi.ac.uk]
- 3. Acridone Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three new acridone alkaloids from Glycosmis lanceolata (Blume) D.Dietr. and their cytotoxic effects on tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity of dimeric acridone alkaloids derived from Citrus plants towards human leukaemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative cytotoxicity of chelidonine and homochelidonine, the dimethoxy analogues isolated from Chelidonium majus L. (Papaveraceae), against human leukemic and lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Melicopicine
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Melicopicine, with a focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?
Peak tailing is a chromatographic phenomenon where the peak asymmetry results in a trailing edge that is longer than the leading edge.[1] In quantitative analysis, this can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between adjacent peaks, compromising the overall accuracy and reproducibility of the analysis of this compound.
Q2: What are the primary causes of peak tailing for this compound?
This compound is a basic compound belonging to the acridine class of alkaloids.[2] The primary cause of peak tailing for basic compounds in reverse-phase HPLC is the interaction between the positively charged analyte and negatively charged residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[3][4] Other contributing factors can include:
-
Inappropriate Mobile Phase pH: A mobile phase pH that is too high can lead to the deprotonation of silanol groups, increasing their interaction with basic analytes.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.[4]
-
Extra-Column Volume: Excessive tubing length or poorly made connections can cause band broadening and peak tailing.
-
Column Contamination and Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.
Troubleshooting Guide for Peak Tailing in this compound Analysis
This guide provides a systematic approach to diagnose and resolve peak tailing issues with this compound.
Step 1: System and Column Evaluation
Before modifying chromatographic parameters, it is essential to rule out any underlying issues with the HPLC system or the column itself.
Q3: How can I determine if my HPLC system or column is causing the peak tailing?
-
Check for Extra-Column Volume: Ensure that all tubing and connections between the injector, column, and detector are as short and narrow in diameter as possible to minimize dead volume.
-
Inspect for Leaks: Carefully inspect all fittings for any signs of leakage.
-
Column Health Check:
-
Flush the Column: Flush the column with a strong solvent (e.g., isopropanol) to remove any strongly retained contaminants.
-
Test with a Standard: Inject a standard compound known to give a symmetrical peak on a healthy column. If this standard also shows tailing, the issue is likely with the system or the column itself.
-
Replace the Column: If the above steps do not resolve the issue, the column may be degraded and require replacement.
-
Step 2: Method Optimization
If the system and column are functioning correctly, the next step is to optimize the chromatographic method.
Q4: How does mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical parameter for achieving good peak symmetry for basic compounds. The parent compound of this compound, acridine, has a pKa of 5.6. To ensure good peak shape, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of the analyte. For this compound, a mobile phase pH between 2.5 and 3.0 is recommended. At this low pH, the residual silanol groups on the stationary phase are protonated (Si-OH), minimizing their negative charge and reducing their interaction with the positively charged this compound molecule.[3]
Q5: What type of HPLC column is recommended for the analysis of this compound?
For the analysis of basic compounds like this compound, the following column types are recommended:
-
End-capped Columns: These columns have their residual silanol groups chemically deactivated, which significantly reduces peak tailing.[1]
-
High-Purity Silica (Type B) Columns: Modern columns are typically made from high-purity silica with lower metal content, which also helps in reducing peak tailing.[5]
Q6: Can mobile phase additives improve the peak shape of this compound?
Yes, adding a competing base to the mobile phase can significantly improve peak shape. Triethylamine (TEA) is a common additive used for this purpose.[3][4][5][6] TEA is a small basic molecule that preferentially interacts with the active silanol sites on the stationary phase, effectively shielding them from interacting with this compound.[6] A concentration of 20-25 mM TEA in the mobile phase is often effective.[4][5]
Q7: What is the effect of sample solvent and concentration on peak tailing?
-
Sample Solvent: The sample should ideally be dissolved in the initial mobile phase. If a stronger solvent is used, it can cause peak distortion.
-
Sample Concentration: Overloading the column with a high concentration of this compound can lead to peak tailing. If you suspect this is the issue, try diluting your sample.[4]
Data Presentation
The following table summarizes the expected effect of various troubleshooting steps on the peak tailing factor (Tf) for a basic compound like this compound. A tailing factor of 1.0 indicates a perfectly symmetrical peak.
| Parameter Change | Expected Tailing Factor (Tf) | Rationale |
| Initial Method (High pH) | > 2.0 | At higher pH, silanol groups are deprotonated and interact strongly with the basic analyte. |
| Lower Mobile Phase pH to 2.5-3.0 | 1.2 - 1.5 | Protonation of silanol groups reduces secondary interactions.[3] |
| Use of an End-Capped Column | 1.1 - 1.3 | Deactivation of active silanol sites minimizes tailing.[1] |
| Addition of 25 mM TEA to Mobile Phase | < 1.2 | TEA acts as a competing base, blocking silanol interaction sites.[4] |
| Reduced Sample Concentration | Closer to 1.0 | Prevents column overload and associated peak distortion.[4] |
Experimental Protocols
Protocol 1: HPLC Method for Analysis of a Basic Alkaloid (Berberine) with Improved Peak Shape
This protocol for berberine, a basic alkaloid, can be adapted for this compound analysis to achieve good peak symmetry.[1]
-
Column: C18, 5 µm, 4.6 x 150 mm (end-capped)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water (pH ≈ 2.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% A to 30% A over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Protocol 2: Mobile Phase Preparation with Triethylamine (TEA)
-
Objective: To prepare a mobile phase containing TEA to suppress silanol interactions.
-
Procedure:
-
Prepare the aqueous component of the mobile phase (e.g., water with buffer).
-
Add Triethylamine to the aqueous phase to a final concentration of 25 mM.
-
Adjust the pH of the aqueous phase to the desired value (e.g., 3.0) using an acid like phosphoric acid.
-
Mix the aqueous phase with the organic modifier (e.g., acetonitrile) in the desired ratio.
-
Degas the final mobile phase before use.
-
Mandatory Visualization
Caption: Troubleshooting workflow for resolving peak tailing in this compound HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (CHEBI:6734) [ebi.ac.uk]
- 3. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. lctsbible.com [lctsbible.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
Minimizing byproducts in the synthesis of Melicopicine analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of Melicopicine analogs.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and its analogs?
The synthesis of this compound and its analogs, which are furoquinoline alkaloids, typically involves a multi-step process. The core of the molecule, a 4-hydroxy-2-quinolone scaffold, is often constructed using the Conrad-Limpach synthesis.[1][2] This is followed by modifications such as alkylation, prenylation, and a subsequent cyclization to form the fused furan ring. Key reaction types include condensations, cyclizations, and oxidative reactions.[3][4]
Q2: What are the most common byproducts encountered during the synthesis of the 4-hydroxy-2-quinolone core?
A primary challenge in the synthesis of the 4-hydroxy-2-quinolone core via the Conrad-Limpach-Knorr synthesis is the formation of the isomeric 2-hydroxy-4-quinolone. The regioselectivity of the reaction is highly dependent on the reaction temperature. Higher temperatures tend to favor the formation of the 2-quinolone byproduct.[5]
Q3: What are common byproducts during the alkylation or prenylation of the 4-hydroxy-2-quinolone intermediate?
During the alkylation or prenylation of the 4-hydroxy-2-quinolone core, a common byproduct is the corresponding 2,4-dialkoxyquinoline. This can arise from the reaction of the alkylating agent at both the hydroxyl and the amide positions.
Q4: How can I minimize the formation of the 2-quinolone isomer during the Conrad-Limpach synthesis?
To favor the formation of the desired 4-hydroxy-2-quinolone, it is crucial to maintain a lower reaction temperature during the initial condensation of the aniline with the β-ketoester. The subsequent cyclization step, however, often requires high temperatures, and the choice of a high-boiling point solvent is critical for achieving good yields.[1][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the 4-hydroxy-2-quinolone core | 1. Incomplete cyclization of the Schiff base intermediate.[1]2. Suboptimal solvent for the thermal condensation.[6]3. Formation of the 2-quinolone isomer.[5] | 1. Ensure the reaction temperature for the cyclization is sufficiently high (typically ~250 °C).[1]2. Use a high-boiling point, inert solvent such as mineral oil, 1,2,4-trichlorobenzene, or 2-nitrotoluene.[1][6]3. Maintain a lower temperature during the initial condensation to favor the kinetic product (4-quinolone).[5] |
| Formation of significant amounts of 2,4-dimethoxyquinoline byproduct during methylation | 1. Use of a strong methylating agent that reacts at both O- and N-positions.2. Prolonged reaction time or excessive temperature. | 1. Use a milder methylating agent or carefully control the stoichiometry.2. Optimize the reaction time and temperature to favor mono-methylation. Consider using a weaker base. |
| Poor yield in the final furan ring cyclization | 1. Inefficient oxidative cyclization.[3]2. Decomposition of the starting material or product under harsh reaction conditions. | 1. Employ an appropriate oxidizing agent and catalyst. For example, an intra-molecular oxidative cyclization can be achieved in the presence of oxalic acid.[3]2. Screen different solvents and reaction temperatures to find milder conditions that promote cyclization without degradation. |
| Difficulty in purifying the final product from byproducts | 1. Similar polarity of the desired product and major byproducts. | 1. Employ alternative purification techniques such as preparative HPLC or crystallization in addition to standard column chromatography.2. Consider derivatizing the major byproduct to alter its polarity for easier separation. |
Experimental Protocols
Protocol 1: Synthesis of 4-hydroxy-2-quinolone core via Conrad-Limpach Synthesis
-
Condensation: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and a β-ketoester (1.1 eq) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude Schiff base.
-
Cyclization: To the crude Schiff base, add a high-boiling point inert solvent (e.g., mineral oil).
-
Heat the mixture to approximately 250 °C and maintain for 1-2 hours.[1]
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with a non-polar solvent (e.g., hexanes) to remove the mineral oil, and dry to obtain the crude 4-hydroxy-2-quinolone.
-
Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) for further purification.
Protocol 2: O-Alkylation of 4-hydroxy-2-quinolone
-
Suspend the 4-hydroxy-2-quinolone (1.0 eq) in a suitable solvent (e.g., DMF or acetone).
-
Add a base (e.g., K₂CO₃ or NaH) (1.2 eq) and stir for 30 minutes at room temperature.
-
Add the alkylating agent (e.g., dimethyl sulfate or an alkyl halide) (1.1 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Oxidative Cyclization to form the Furan Ring
-
Dissolve the prenylated or appropriately functionalized quinolone precursor (1.0 eq) in a suitable solvent (e.g., dioxane or acetic acid).
-
Add the cyclization agent (e.g., DDQ or oxalic acid).[3]
-
Reflux the reaction mixture for the required time (monitor by TLC).
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography.
Data Tables
Table 1: Comparison of Solvents for the Conrad-Limpach Thermal Cyclization
| Solvent | Boiling Point (°C) | Reported Yield (%) | Reference |
| Mineral Oil | >300 | up to 95 | [1] |
| 1,2,4-Trichlorobenzene | 214 | - | [6] |
| 2-Nitrotoluene | 222 | - | [6] |
| 2,6-di-tert-butylphenol | 253 | - | [6] |
Table 2: Regioselectivity in the Conrad-Limpach-Knorr Synthesis
| Reaction Temperature | Major Product | Control Type | Reference |
| Room Temperature | 4-Quinolone | Kinetic | [5] |
| 140 °C | 2-Quinolone | Thermodynamic | [5] |
Visualizations
Caption: General synthetic workflow for this compound analogs.
Caption: Byproduct formation pathways in key synthetic steps.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 3. rroij.com [rroij.com]
- 4. rroij.com [rroij.com]
- 5. youtube.com [youtube.com]
- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Proper sample preparation of Melicopicine for bioactivity screening
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper sample preparation of Melicopicine for bioactivity screening. Find troubleshooting tips and frequently asked questions to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For many poorly water-soluble compounds like this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.[1] It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[2]
Q2: How should I prepare the this compound stock solution?
A2: To prepare a stock solution, accurately weigh the desired amount of this compound powder and dissolve it in a minimal amount of anhydrous, high-purity DMSO.[2] Gentle warming (up to 37°C) or sonication can aid in dissolution.[1] It is common practice to prepare a stock solution at a high concentration (e.g., 10 mM or higher) that can be diluted to the final working concentration for your bioassay.
Q3: How should I store the this compound stock solution?
A3: For long-term storage, it is recommended to aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles.[2] These aliquots should be stored at -20°C or -80°C.[2] Under these conditions, stock solutions in DMSO are typically stable for up to 3 months, though stability can vary between compounds.[1]
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay medium. What should I do?
A4: This is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to a large volume of aqueous buffer. Instead, perform serial dilutions in your culture medium.[2]
-
Vortexing/Sonication: After dilution, vortex or sonicate the solution for a few minutes to aid in dissolution.[1]
-
Reduce Final Concentration: The final concentration of this compound in your assay may be above its solubility limit in the aqueous medium. Try testing a lower concentration range.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[1]
Q5: What is the recommended maximum concentration of DMSO in a cell-based assay?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5%.[2] However, the tolerance can be cell-line dependent, so it is advisable to run a DMSO toxicity control to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient mixing or low-quality DMSO. | Use anhydrous, high-purity DMSO. Vortex or sonicate the solution. Gentle warming in a 37°C water bath may also help.[1] |
| Compound precipitates out of DMSO stock solution during storage. | The compound may be unstable or the solution may have absorbed water. DMSO is hygroscopic. | Store stock solutions in tightly sealed vials with desiccant. Minimize freeze-thaw cycles by aliquoting.[2] If precipitation persists, prepare fresh stock solutions before each experiment. |
| Inconsistent results between experiments. | Degradation of this compound in the stock solution or assay medium. | Aliquot and store stock solutions properly at -20°C or -80°C.[2] Prepare fresh dilutions in aqueous media immediately before use. Consider performing a stability study of this compound in your specific cell culture medium. |
| High background noise or unexpected cellular effects in the vehicle control. | The final DMSO concentration may be too high for your cell line. | Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cells. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.[1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 329.35 g/mol .
-
Mass (mg) = 10 mmol/L * Volume (L) * 329.35 g/mol * 1000 mg/g
-
-
Weighing: Accurately weigh the calculated mass of this compound powder using an analytical balance in a sterile environment.
-
Dissolution: Transfer the weighed powder into a sterile microcentrifuge tube or amber vial. Add the calculated volume of anhydrous DMSO.
-
Mixing: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, sonicate the vial for several minutes or warm it briefly in a 37°C water bath.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C or -80°C for long-term storage.[2]
Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
Materials:
-
Cancer cell line of interest (e.g., A549 human lung carcinoma)
-
Complete cell culture medium
-
This compound-DMSO stock solution (10 mM)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be constant and non-toxic (e.g., <0.5%).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Assay: After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Visualizations
Caption: Workflow for this compound Sample Preparation and Bioactivity Screening.
Caption: Troubleshooting Logic for this compound Precipitation Issues.
References
Melicopicine Batch-to-Batch Variability: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address and reduce batch-to-batch variability of Melicopicine. The information is designed to assist researchers, scientists, and drug development professionals in ensuring the consistency and quality of their experimental results.
Section 1: Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound, leading to variability in experimental outcomes.
| Issue/Observation | Potential Root Cause(s) | Recommended Action(s) |
| Inconsistent biological activity between different batches of this compound. | - Purity differences: Presence of impurities or related alkaloids from the extraction or synthesis process.[1][2] - Degradation: Improper storage or handling leading to the formation of degradation products.[3][4][5][6] - Residual solvents: Solvents from the purification process may interfere with biological assays. | - Perform comprehensive purity analysis: Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the purity of each batch and identify any impurities.[7][8][9] - Conduct stability studies: Assess the stability of this compound under your specific experimental and storage conditions.[4][5][6] - Quantify residual solvents: Use Gas Chromatography (GC) to determine the presence and quantity of any residual solvents. |
| Variability in analytical measurements (e.g., HPLC, NMR) between batches. | - Instrumental variation: Fluctuations in instrument performance. - Methodological inconsistencies: Minor differences in sample preparation or analytical method execution.[10] - Polymorphism: Different crystalline forms of this compound may exhibit different analytical profiles. | - Implement system suitability tests: Before each analytical run, ensure the instrument is performing within specified parameters. - Standardize protocols: Develop and strictly adhere to detailed Standard Operating Procedures (SOPs) for all analytical methods. - Characterize solid-state properties: Use techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) to assess the crystalline form of each batch. |
| Poor solubility or dissolution rate with a new batch. | - Particle size and surface area differences: Variations in the physical properties of the solid material. - Presence of an insoluble impurity. | - Characterize particle size: Use techniques like laser diffraction to measure the particle size distribution of each batch. - Visually inspect for insolubles: Dissolve a sample and visually check for any undissolved material. If present, identify the impurity. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound?
A1: Batch-to-batch variability in this compound, an alkaloid that can be isolated from natural sources, can stem from several factors:
-
Raw Material Variation: The chemical composition of the source plant material (e.g., Melicope species) can vary significantly due to factors like geographical location, climate, harvest time, and storage conditions.[11] This can lead to differences in the initial concentration of this compound and the profile of related alkaloids.[12][13]
-
Extraction and Purification Processes: Inconsistencies in the extraction and purification protocols, such as solvent ratios, temperature, and chromatography conditions, can result in different purity levels and impurity profiles between batches.[14]
-
Chemical Synthesis: If produced synthetically, variations in reaction conditions, quality of starting materials, and purification methods can introduce variability.
-
Stability and Storage: this compound may degrade over time if not stored under appropriate conditions (e.g., protected from light and moisture), leading to a decrease in purity and the appearance of degradation products.[3][6]
Q2: How can I assess the purity and consistency of my this compound batches?
A2: A multi-pronged analytical approach is recommended to ensure the purity and consistency of each batch:
-
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): The most common and reliable method for quantifying the purity of this compound and detecting non-volatile impurities.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides structural information about impurities and degradation products.[5][9]
-
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of this compound and can help identify impurities with different chemical structures.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present and can be used for identity confirmation.
-
-
Other Techniques:
-
Melting Point Analysis: A sharp and consistent melting point is indicative of high purity.
-
Loss on Drying: Measures the amount of volatile matter (e.g., water, residual solvents) in the sample.
-
Q3: What steps can be taken to minimize batch-to-batch variability in our laboratory?
A3: To minimize variability, a holistic approach focusing on process control and thorough characterization is essential:[15]
-
Qualify Your Supplier: If purchasing this compound, request a detailed Certificate of Analysis (CoA) for each batch that includes purity by HPLC, identification by spectroscopy, and levels of residual solvents and heavy metals.
-
Implement Robust In-House Quality Control: Independently verify the purity and identity of each new batch using standardized analytical methods.
-
Standardize Experimental Protocols: Ensure that all researchers are using the exact same protocols for sample preparation, handling, and analysis.
-
Establish a "Golden Batch" Standard: Characterize a high-quality batch of this compound extensively and use it as a reference standard against which all new batches are compared.[11]
-
Control Storage Conditions: Store all batches of this compound under identical, controlled conditions (e.g., temperature, humidity, light exposure) to prevent degradation.
Section 3: Experimental Protocols
Protocol for Purity Determination by HPLC
Objective: To quantify the purity of this compound and identify any impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Method:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Standard Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in methanol to a final concentration of 1 mg/mL.
-
Prepare a series of dilutions for a calibration curve (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound batch sample in methanol to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis:
-
Integrate the peak areas of all peaks in the chromatogram.
-
Calculate the purity of the this compound sample as a percentage of the main peak area relative to the total area of all peaks.
-
Quantify the concentration of this compound in the sample using the calibration curve.
-
Protocol for Forced Degradation Study
Objective: To identify potential degradation products and assess the stability of this compound.
Method:
-
Prepare 1 mg/mL solutions of this compound in methanol.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 48 hours.
-
Photostability: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples by HPLC-UV and LC-MS/MS to identify and characterize any degradation products.
Section 4: Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of mecillinam in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated stability-indicating TLC method for the determination of noscapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characteristics, Biological Properties and Analytical Methods of Piperine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical techniques for methyldopa and metabolites: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 12. Variations of Alkaloid Accumulation and Gene Transcription in Nicotiana tabacum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In vitro production of alkaloids: Factors, approaches, challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zaether.com [zaether.com]
Validation & Comparative
In Vivo Validation of Anticancer Properties: A Comparative Analysis Framework for Novel Compounds Like Melicopicine
Comparative Efficacy of Investigational Anticancer Agents in Preclinical Models
The following table summarizes the in vivo anticancer activity of Melittin and PV-10 from preclinical studies. This format allows for a direct comparison of their efficacy across different cancer models.
| Compound | Cancer Type | Cell Line | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Melittin | Non-Small-Cell Lung Cancer (NSCLC) | NCI-H441 | Xenograft | Not Specified | Significant suppression of tumor growth via up-regulation of LATS2. | [1] |
| PV-10 | Head and Neck Cancer | FaDu | CB17 SCID Mice (Subcutaneous Xenograft) | Intralesional injection of 0.08 or 0.24 mL/cm³ | Significant decrease in tumor growth. Control tumor size increased by 108 mm², while treated tumors increased by only 38-45 mm² over 11 days. | [2] |
| PV-10 | Testicular Cancer | NTERA-2 | CB17 SCID Mice (Subcutaneous Xenograft) | Oral gavage of 110 or 220 mg/kg twice weekly | Significant inhibition of tumor growth. | [2][3] |
Detailed Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of preclinical findings. Below are representative methodologies for in vivo anticancer studies based on published research.
Animal Xenograft Model Establishment
-
Animal Strain: CB17 Severe Combined Immunodeficient (SCID) mice are commonly used for establishing xenografts because their compromised immune system allows for the growth of human tumor cells.[2]
-
Cell Culture: Human cancer cell lines (e.g., FaDu for head and neck cancer, NTERA-2 for testicular cancer) are cultured in appropriate media until they reach a sufficient number for injection.[2]
-
Subcutaneous Tumor Implantation:
-
A suspension of cancer cells (typically 1 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL) is prepared in a suitable medium, often mixed with Matrigel to support tumor formation.
-
The cell suspension is subcutaneously injected into the flank of the mice.
-
Tumor growth is monitored regularly using caliper measurements. The tumor volume is often calculated using the formula: (Length x Width²) / 2.[2]
-
Drug Administration and Dosing
-
Intralesional Administration (for agents like PV-10):
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), the investigational agent is directly injected into the tumor.
-
The dosage is often calculated based on the tumor volume (e.g., 0.08 or 0.24 mL of PV-10 per cm³ of tumor).[2]
-
Control animals receive an equivalent volume of a placebo (e.g., Phosphate Buffered Saline).[2]
-
-
Systemic Administration (e.g., oral gavage):
-
The compound is formulated for oral administration.
-
A specific dose (e.g., 110 or 220 mg per kg of body weight) is administered to the mice, typically twice a week.[2]
-
The control group receives the vehicle solution following the same schedule.
-
Efficacy and Toxicity Assessment
-
Tumor Growth Monitoring: Tumor dimensions are measured at regular intervals (e.g., every 2-3 days) to track the response to treatment.
-
Body Weight and General Health: Animal body weight is monitored as an indicator of systemic toxicity. Any signs of distress or adverse effects are also recorded.
-
Endpoint: The experiment is typically terminated when tumors in the control group reach a maximum allowable size, or if treated animals show signs of significant toxicity. At the endpoint, tumors are often excised and weighed.
Visualizing Molecular Mechanisms and Experimental Designs
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for in vivo xenograft studies.
References
Comparative Analysis of Melicopicine and Other Quinoline Alkaloids in Anticancer and Antiplatelet Applications
A comprehensive guide for researchers and drug development professionals on the performance of Melicopicine versus other quinoline alkaloids, supported by experimental data and mechanistic insights.
This compound, an acridone alkaloid belonging to the broader class of quinoline alkaloids, has garnered interest within the scientific community for its potential therapeutic applications. This guide provides a comparative analysis of this compound's performance against other notable quinoline alkaloids, focusing on two key areas of biological activity: anticancer and antiplatelet effects. The information is presented to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Anticancer Activity: A Quantitative Comparison
This compound has demonstrated cytotoxic effects against various cancer cell lines. A comparative analysis of its in vitro anticancer activity against prostate cancer cell lines, alongside other acridone alkaloids, is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Alkaloid | Cancer Cell Line | IC50 (µg/mL) | IC50 (µM)¹ |
| This compound | PC-3M (Prostate) | 38.6 | 117.2 |
| LNCaP (Prostate) | 45.2 | 137.2 | |
| Normelicopidine | PC-3M (Prostate) | 12.5 | 41.5 |
| LNCaP (Prostate) | 21.1 | 69.9 | |
| Normelicopine | PC-3M (Prostate) | 35.4 | 116.8 |
| LNCaP (Prostate) | 42.8 | 141.2 | |
| Melicopidine | PC-3M (Prostate) | >50 | >151.7 |
| LNCaP (Prostate) | >50 | >151.7 | |
| Melicopine | PC-3M (Prostate) | >50 | >156.1 |
| LNCaP (Prostate) | >50 | >156.1 | |
| Camptothecin | Various | Varies (often nM range) | Varies |
| Ellipticine | IMR-32 (Neuroblastoma) | <1 µM | <1 |
| MCF-7 (Breast) | ~1 µM | ~1 |
¹ Molar concentrations were calculated from the provided µg/mL values and the respective molecular weights of the compounds.
Antiplatelet Activity: A Comparative Overview
| Alkaloid | Inducer | IC50 (µM) |
| Papaverine | Arachidonic Acid | 26.9 ± 12.2 |
| Bulbocapnine | Arachidonic Acid | 30.7 ± 5.4 |
| Berberine | Collagen | 33 |
| Thrombin | 21 | |
| Curcumin | Arachidonic Acid | 37.5 |
| Collagen | 60.9 | |
| ADP | 45.7 | |
| Spiramine C1 | PAF | 30 |
| ADP | 56 | |
| Arachidonic Acid | 29.9 | |
| Harmane | Collagen | 113.7 |
| Harmine | Collagen | 132.9 |
Mechanisms of Action: Signaling Pathways
Understanding the molecular mechanisms underlying the biological activities of these alkaloids is crucial for drug development.
Anticancer Mechanisms
Acridone alkaloids, including likely this compound, exert their anticancer effects through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. Key signaling pathways implicated include:
-
ERK Pathway: Some acridone derivatives have been shown to inhibit cancer cell proliferation through the ERK (Extracellular signal-regulated kinase) pathway.[3]
-
JNK Pathway and Oxidative Stress: Certain dimeric acridone alkaloids induce apoptosis through the generation of reactive oxygen species (ROS), leading to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway and subsequent mitochondrial dysfunction.[4]
-
Apoptosis Induction: The apoptotic cascade is a common target. This can involve the activation of caspases, modulation of the Bcl-2 family of proteins, and DNA fragmentation.[5][6]
Antiplatelet Mechanisms
The antiplatelet effects of quinoline and related alkaloids are often attributed to their interference with key signaling pathways in platelet activation. While the specific mechanism for this compound is yet to be fully elucidated, common pathways targeted by similar alkaloids include:
-
Inhibition of Platelet Aggregation Inducers: Many alkaloids inhibit platelet aggregation induced by agonists such as adenosine diphosphate (ADP), collagen, and arachidonic acid (AA).[7][8][9]
-
PI3K/Akt Pathway: This pathway is crucial for signal transduction in platelets, and its inhibition by certain alkaloids can lead to reduced platelet activation.
-
cAMP/PKA Signaling: An increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which activates Protein Kinase A (PKA), is a well-known mechanism for inhibiting platelet function.[10]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
1. Cell Seeding:
- Cancer cells are harvested and seeded into 96-well plates at a predetermined optimal density.
- Plates are incubated overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1][11][12]
2. Compound Treatment:
- A series of dilutions of the test compound (e.g., this compound) are prepared in culture medium.
- The medium from the wells is replaced with the medium containing the different concentrations of the test compound.
- Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used to dissolve the compound.
- The plates are incubated for a specified period (e.g., 48 or 72 hours).[1][11]
3. MTT Addition and Incubation:
- After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[1][12]
- The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[12]
4. Solubilization and Absorbance Measurement:
- A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[1]
- The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
- The percentage of cell viability is calculated relative to the control wells.
- The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Seed [label="Seed Cancer Cells\nin 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"];
Incubate1 [label="Incubate Overnight", fillcolor="#F1F3F4", fontcolor="#202124"];
Add_Compound [label="Add Test Compound\n(e.g., this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Incubate2 [label="Incubate for 48-72h", fillcolor="#F1F3F4", fontcolor="#202124"];
Add_MTT [label="Add MTT Reagent", fillcolor="#FBBC05", fontcolor="#202124"];
Incubate3 [label="Incubate for 2-4h", fillcolor="#F1F3F4", fontcolor="#202124"];
Add_Solubilizer [label="Add Solubilization\nSolution", fillcolor="#FBBC05", fontcolor="#202124"];
Read_Absorbance [label="Measure Absorbance\n(~570 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Analyze [label="Calculate IC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Seed;
Seed -> Incubate1;
Incubate1 -> Add_Compound;
Add_Compound -> Incubate2;
Incubate2 -> Add_MTT;
Add_MTT -> Incubate3;
Incubate3 -> Add_Solubilizer;
Add_Solubilizer -> Read_Absorbance;
Read_Absorbance -> Analyze;
}
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
This protocol describes the "gold standard" method for assessing platelet aggregation.[2][3][4][13][14]
1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP):
- Whole blood is drawn from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[3][13]
- The blood is centrifuged at a low speed (e.g., 200 x g for 10-15 minutes) to separate the PRP (supernatant) from red and white blood cells.[3][13]
- Platelet-Poor Plasma (PPP) is prepared by centrifuging a separate aliquot of blood at a high speed (e.g., 2000 x g for 15 minutes) to serve as a blank.[3]
2. Assay Procedure:
- The aggregometer cuvettes are pre-warmed to 37°C.
- Aliquots of PRP are placed in the aggregometer cuvettes with a magnetic stir bar.
- The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
- The test compound (e.g., this compound) or vehicle control is added to the PRP and incubated for a short period.
- A platelet agonist (e.g., ADP, collagen, or arachidonic acid) is added to induce aggregation.
3. Data Acquisition and Analysis:
- As platelets aggregate, the light transmission through the PRP increases, and this change is recorded over time.
- The maximum percentage of aggregation is determined from the aggregation curve.
- The IC50 value is calculated by performing a dose-response curve with varying concentrations of the test compound.
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Collect_Blood [label="Collect Whole Blood\n(with Anticoagulant)", fillcolor="#F1F3F4", fontcolor="#202124"];
Prepare_PRP [label="Prepare Platelet-Rich\nPlasma (PRP) by\nLow-Speed Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"];
Prepare_PPP [label="Prepare Platelet-Poor\nPlasma (PPP) by\nHigh-Speed Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"];
Calibrate [label="Calibrate Aggregometer\nwith PRP and PPP", fillcolor="#FBBC05", fontcolor="#202124"];
Incubate_Compound [label="Incubate PRP with\nTest Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Add_Agonist [label="Add Platelet Agonist\n(e.g., ADP, Collagen)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Record_Aggregation [label="Record Light\nTransmission Over Time", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Analyze [label="Calculate % Aggregation\nand IC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Collect_Blood;
Collect_Blood -> Prepare_PRP;
Collect_Blood -> Prepare_PPP;
Prepare_PRP -> Calibrate;
Prepare_PPP -> Calibrate;
Calibrate -> Incubate_Compound;
Incubate_Compound -> Add_Agonist;
Add_Agonist -> Record_Aggregation;
Record_Aggregation -> Analyze;
}
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. plateletservices.com [plateletservices.com]
- 3. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of induction of apoptosis by anthraquinone anticancer drugs aclarubicin and mitoxantrone in comparison with doxorubicin: relation to drug cytotoxicity and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plant Alkaloids as Antiplatelet Agent: Drugs of the Future in the Light of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indolopyridoquinazoline alkaloids with antiplatelet aggregation activity from Zanthoxylum integrifoliolum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Regulation of Key Antiplatelet Pathways by Bioactive Compounds with Minimal Bleeding Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 14. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Cytotoxic Effects of Melicopicine and Established Chemotherapy Drugs
For Immediate Release
[City, State] – [Date] – A comprehensive review of available preclinical data provides a comparative analysis of the cytotoxic effects of Melicopicine, a natural acridone alkaloid, against established chemotherapy agents Doxorubicin, Cisplatin, and Paclitaxel. This guide synthesizes cytotoxicity data, details experimental methodologies, and visualizes the known signaling pathways of these compounds, offering a valuable resource for researchers and professionals in drug development.
Executive Summary
This compound, an acridone alkaloid isolated from Zanthoxylum simulans, has demonstrated cytotoxic effects against prostate cancer cell lines. While research on this compound is in its early stages compared to the extensive clinical history of Doxorubicin, Cisplatin, and Paclitaxel, this comparison aims to contextualize its potential as an anticancer agent. The established drugs exhibit broad-spectrum cytotoxicity across various cancer types through well-defined mechanisms of action, including DNA damage and microtubule disruption. The available data for this compound suggests a potential for inducing apoptosis, a common mechanism among anticancer agents.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a drug required to inhibit the growth of 50% of a cell population. The following table summarizes the available IC50 values for this compound and the established chemotherapy drugs against various cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line, exposure time, and specific experimental conditions.
| Drug | Cancer Cell Line | IC50 Value (µM) | Exposure Time (hours) |
| This compound | PC-3M (Prostate) | 12.5 (µg/mL) | Not Specified |
| LNCaP (Prostate) | 21.1 (µg/mL) | Not Specified | |
| Doxorubicin | A549 (Lung) | 1.5 | 48 |
| HeLa (Cervical) | 1.0 | 48 | |
| LNCaP (Prostate) | 0.25 | 48 | |
| PC3 (Prostate) | 8.0 | 48 | |
| MCF-7 (Breast) | ~0.44 - 1.25 | 48 - 72 | |
| HepG2 (Liver) | ~12.18 | 24 | |
| Cisplatin | A549 (Lung) | ~7.49 - 10.91 | 24 - 48 |
| HeLa (Cervical) | Varies widely | 48 - 72 | |
| MCF-7 (Breast) | Varies widely | 48 - 72 | |
| HepG2 (Liver) | Varies widely | 48 - 72 | |
| Paclitaxel | Various Human Tumor Cell Lines | 0.0025 - 0.0075 | 24 |
| NSCLC (Lung) | ~9.4 | 24 | |
| SCLC (Lung) | ~25 | 24 | |
| Ovarian Carcinoma Cell Lines | 0.0004 - 0.0034 | Not Specified |
Note: The IC50 values for this compound are reported in µg/mL. To convert to µM, the molecular weight of this compound (329.35 g/mol ) is required. The provided values for established chemotherapy drugs are approximate and can vary based on experimental conditions.
Mechanisms of Action and Signaling Pathways
The cytotoxic effects of these compounds are mediated through distinct molecular mechanisms, ultimately leading to cell cycle arrest and apoptosis.
This compound and Acridone Alkaloids
While the specific signaling pathway for this compound is not yet fully elucidated, studies on related acridone alkaloids suggest that they can induce apoptosis. Some dimeric acridone alkaloids have been shown to increase intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of the JNK signaling pathway, which in turn triggers apoptosis[1].
Established Chemotherapy Drugs
Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, thereby inhibiting topoisomerase II and disrupting DNA replication and transcription. This leads to DNA double-strand breaks and the activation of apoptotic pathways. Doxorubicin is also known to generate reactive oxygen species, contributing to its cardiotoxicity. The p53 tumor suppressor protein plays a crucial role in mediating doxorubicin-induced apoptosis.
Cisplatin: As a platinum-based drug, cisplatin forms covalent adducts with DNA, primarily with purine bases. These adducts create cross-links within and between DNA strands, distorting the DNA structure and interfering with replication and transcription. This DNA damage triggers a cellular response that can lead to cell cycle arrest and apoptosis. The activation of the p53 pathway is a key event in cisplatin-induced cell death.
Paclitaxel: This taxane promotes the polymerization of tubulin, leading to the formation of abnormally stable microtubules. This stabilization disrupts the dynamic process of microtubule assembly and disassembly, which is essential for mitotic spindle formation and chromosome segregation during cell division. The cell cycle is arrested in the G2/M phase, ultimately triggering apoptosis.
Experimental Protocols
The determination of cytotoxicity is commonly performed using in vitro cell-based assays. The following is a generalized workflow for a typical cytotoxicity assay, such as the MTT assay.
General Cytotoxicity Assay Workflow
References
A Comparative Analysis of the Bioactivity of Synthetic Versus Naturally Sourced Melicopicine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Melicopicine, a furoquinoline alkaloid, has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of the bioactivity of naturally sourced this compound, primarily found in plants of the Melicope genus, and synthetic analogs. Direct comparative studies on the bioactivity of purified natural this compound versus its synthetic counterpart are currently limited in publicly available research. Therefore, this guide presents a review of the bioactivity of extracts from Melicope species known to contain this compound and compares this with the reported bioactivity of synthetic compounds that share structural similarities with this compound, such as quinolones, chalcones, and flavonoids. This indirect comparison aims to provide researchers with a valuable overview of the existing data to inform future research and drug development efforts.
Introduction
This compound is a natural product found in various plant species, particularly within the Rutaceae family, genus Melicope.[1][2] Traditional medicine has utilized plants from this genus for a variety of ailments, including fever, inflammation, and infections.[3][4][5][6] Modern scientific investigation has focused on elucidating the specific bioactive compounds responsible for these effects, with this compound being a compound of interest.
The synthesis of this compound and its analogs offers a potential route to produce this compound in a controlled and scalable manner, overcoming the limitations of natural sourcing, such as low abundance and complex purification processes. Understanding the comparative bioactivity of natural versus synthetic forms is crucial for its development as a potential therapeutic agent. This guide summarizes the available data on the anticancer, anti-inflammatory, and antimicrobial activities of both natural extracts containing this compound and synthetic analogs.
Data Presentation: A Comparative Overview
Due to the absence of direct comparative studies, this section presents a compilation of bioactivity data from two distinct sources:
-
Naturally Sourced: Data from extracts of Melicope species, which contain a mixture of phytochemicals including this compound.
-
Synthetic Analogs: Data from synthetic compounds that are structurally related to this compound.
It is critical to note that the bioactivity of natural extracts reflects the synergistic or antagonistic effects of all constituent compounds, not just this compound.
Anticancer Activity
| Compound/Extract | Source | Cell Line(s) | Bioassay | IC50/GI50 Value | Reference(s) |
| Melicope ptelefolia leaf extract (Hexane) | Natural | MDA-MB-231 (Breast), HCT116 (Colorectal) | MTT Assay | 57.81 ± 3.49 µg/mL, 58.04 ± 0.96 µg/mL | [7] |
| Melicope ptelefolia leaf extract (Ethyl Acetate) | Natural | HCT116 (Colorectal) | MTT Assay | 64.69 ± 0.72 µg/mL | [7] |
| Melicope lunu-ankenda leaf extract | Natural | HepG2 (Liver) | MTT Assay | 20.33 ± 1.5 µg/mL (48h), 13.7 ± 2.1 µg/mL (72h) | [5] |
| Synthetic Chalcone Derivative (Compound 5) | Synthetic | SCC-25 (Squamous Cell Carcinoma) | Cytotoxicity Assay | 17.9 µM | [8] |
| Synthetic Allicin Analog (Compound 3h) | Synthetic | MDA-MB-468, MCF-7 (Breast) | Cytotoxicity Assay | Not specified, but showed significant activity | [9] |
| Synthetic Quinolone Derivative (Compound 10d) | Synthetic | Various | GI50 | Mean log GI50 of -4.67 | [10] |
Anti-inflammatory Activity
| Compound/Extract | Source | Model/Assay | Endpoint | IC50 Value/Effect | Reference(s) |
| Melicope accedens methanol extract | Natural | LPS-stimulated RAW264.7 cells | NO, PGE2, iNOS, IL-1β, COX-2 production | Inhibition observed | [4] |
| Melicope ptelefolia leaf extract | Natural | LPS/IFN-γ-stimulated BV2 cells | NO production | IC50: 12.25 to 36.48 µmol·L⁻¹ for isolated compounds | [11] |
| Synthetic Chalcone Derivative (Compound 1) | Synthetic | fMLP/CB-stimulated rat neutrophils | β-glucuronidase & lysozyme release | IC50 = 1.6 ± 0.2 µM & 1.4 ± 0.2 µM | [12] |
| Synthetic Chalcone Derivative (Compound 11) | Synthetic | LPS-stimulated N9 microglial cells | NO formation | IC50 = 0.7 ± 0.06 µM | [12] |
| Synthetic Chalcone Derivative (Ch15, Ch31, Ch35) | Synthetic | LPS-treated RAW 264.7 cells | NO production | IC50s: 7.1-9.6 µM | [3] |
| Synthetic Pyridazine Derivative (Compound 6b) | Synthetic | COX-2 Enzyme Assay | COX-2 Inhibition | IC50 = 0.18 µM | [13] |
Antimicrobial Activity
| Compound/Extract | Source | Microorganism(s) | Bioassay | MIC Value | Reference(s) |
| Melicope lunu-ankenda compounds | Natural | Bacillus subtilis, Staphylococcus aureus | Broth Microdilution | 62.5 - 250 µg/mL | [5] |
| Synthetic Flavonoid (Compound 5c) | Synthetic | Bacillus subtilis, Staphylococcus aureus | Broth Microdilution | 0.12 µg/mL, 0.48 µg/mL | [4] |
| Synthetic Flavonoid (Compound 5d) | Synthetic | Candida krusei | Broth Microdilution | 3.9 µg/mL | [4] |
| Synthetic Quinolone Derivative (Compound 5d) | Synthetic | MRSA, S. aureus | Broth Microdilution | 16 nM | [14] |
| Synthetic Quinolone Derivative (Compound 5i) | Synthetic | MRSA, S. aureus | Broth Microdilution | 0.125 µM | [14] |
Signaling Pathways and Mechanisms of Action
The bioactive compounds in Melicope extracts and related synthetic analogs appear to exert their effects through the modulation of key signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Anticancer Effects: Apoptosis Induction
Several studies suggest that the anticancer activity of compounds similar to this compound is mediated through the induction of apoptosis. This often involves the intrinsic (mitochondrial) pathway.
Anti-inflammatory Effects: Inhibition of NF-κB and MAPK Pathways
The anti-inflammatory properties of Melicope extracts and related synthetic compounds are often attributed to the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[4][15][16][17]
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to facilitate the replication and validation of these findings.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][14][18][19]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is largely impermeable to cell membranes, thus resulting in its accumulation within healthy cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound extract or synthetic analog) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
NF-κB Luciferase Reporter Assay for Anti-inflammatory Activity
This assay measures the activity of the NF-κB transcription factor.[5][6][12][20][21]
Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring light emission upon addition of its substrate, luciferin.
Protocol:
-
Cell Transfection: Transfect cells (e.g., HEK293T or RAW264.7) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Compound Treatment: Pre-treat the transfected cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent (e.g., LPS or TNF-α) to activate the NF-κB pathway.
-
Cell Lysis: After a suitable incubation period (e.g., 6-24 hours), lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysate using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of NF-κB inhibition relative to the stimulated control.
Broth Microdilution Assay for Antimicrobial Activity
This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3][4][8][11][15]
Principle: A standardized suspension of bacteria is incubated with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC.
-
MBC Determination (Optional): To determine the minimum bactericidal concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The lowest concentration that results in no bacterial growth on the agar is the MBC.
Discussion and Future Directions
Future research should focus on:
-
Isolation and Bioactivity Testing of Pure Natural this compound: This will provide a crucial baseline for comparison.
-
Total Synthesis of this compound and Bioactivity Evaluation: A direct comparison with the natural compound will be possible.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a wider range of this compound analogs will help to identify the key structural features responsible for its bioactivity and to optimize its therapeutic potential.
-
In-depth Mechanistic Studies: Further elucidation of the specific molecular targets and signaling pathways modulated by this compound is necessary.
Conclusion
While a direct comparison of the bioactivity of synthetic versus naturally sourced this compound is not yet possible due to a lack of specific data, this guide provides a comprehensive overview of the current state of knowledge. Both natural extracts containing this compound and synthetic analogs demonstrate significant biological activities in vitro. The data presented here, along with the detailed experimental protocols, should serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery, stimulating further investigation into the therapeutic potential of this compound.
References
- 1. A Review of the Ethnomedicinal, Phytochemical, and Anticancer Properties of Melicope Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C18H19NO5 | CID 101253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical Constituents and Biological Activities of Melicope lunu-ankenda - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochemical Constituents and Biological Activities of Melicope lunu-ankenda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Compound: this compound (CHEMBL455628) - ChEMBL [ebi.ac.uk]
- 9. 13-Methyl-palmatrubine induces apoptosis and cell cycle arrest in A549 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antibacterial evaluation of certain quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Study on anti-inflammatory components from Melicope pteleifolia] [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Melicopicine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Melicopicine, an acridone alkaloid with potential pharmacological activities. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, including plant extracts and biological fluids, which is essential for phytochemical analysis, quality control, and pharmacokinetic studies. This document outlines the experimental protocols and performance characteristics of common analytical techniques that can be applied to this compound analysis.
Comparison of Analytical Method Performance
| Parameter | HPLC-UV | UPLC-MS/MS | UV-Vis Spectrophotometry |
| **Linearity (R²) ** | > 0.999 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 1 ng/mL | 1 - 5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 5 ng/mL | 5 - 15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 90 - 110% |
| Precision (%RSD) | < 5% | < 15% | < 10% |
| Specificity | Moderate to High | Very High | Low |
| Sample Throughput | Moderate | High | High |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related acridone alkaloids and can be adapted and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in plant extracts and pharmaceutical formulations.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, purified)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
This compound reference standard
Chromatographic Conditions (Exemplary):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of this compound (typically around 254 nm and 310 nm for acridone alkaloids).
-
Injection Volume: 10 µL
Sample Preparation (Plant Extract):
-
Accurately weigh the dried plant powder.
-
Extract with methanol using ultrasonication or maceration.
-
Filter the extract through a 0.45 µm syringe filter before injection.
Validation Parameters to be Assessed:
-
Specificity, Linearity, Range, Accuracy, Precision (repeatability and intermediate precision), Limit of Detection (LOD), Limit of Quantification (LOQ), and Robustness.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and selective method is ideal for the determination of this compound in biological matrices such as plasma for pharmacokinetic studies.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Data acquisition and analysis software
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal Standard (IS) - a structurally similar compound not present in the sample.
UPLC-MS/MS Conditions (Exemplary):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by infusing a standard solution of this compound and the IS. For this compound (C18H19NO5, MW: 329.35), the precursor ion would be [M+H]+ at m/z 330.1. Product ions would be determined from fragmentation.
-
Injection Volume: 5 µL
Sample Preparation (Plasma):
-
To 100 µL of plasma, add the internal standard solution.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Inject the supernatant into the UPLC-MS/MS system.
Validation Parameters to be Assessed:
-
Selectivity, Linearity, Range, Accuracy, Precision (intra- and inter-day), LLOQ, Matrix Effect, Recovery, and Stability (freeze-thaw, short-term, long-term, and post-preparative).
UV-Vis Spectrophotometry
This method is a simpler, more accessible technique suitable for the estimation of total acridone alkaloid content, or for the quantification of this compound in simple mixtures where interfering substances are minimal.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Methanol (UV grade)
-
This compound reference standard
Methodology:
-
Wavelength of Maximum Absorbance (λmax) Determination: Dissolve the this compound reference standard in methanol and scan the solution from 200-400 nm to determine the λmax.
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound in methanol at different known concentrations.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare a solution of the sample in methanol at a concentration expected to fall within the range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of this compound in the sample using the equation of the calibration curve.
-
Validation Parameters to be Assessed:
-
Linearity, Range, Accuracy, Precision, LOD, and LOQ.
Visualizations
The following diagrams illustrate the logical workflow for the analytical method validation process and a typical experimental workflow for sample analysis.
Caption: Workflow for Analytical Method Validation.
Caption: General Workflow for Sample Analysis.
Unveiling the Anticancer Potential of Melicopicine Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of melicopicine analogs, detailing their structure-activity relationships (SAR) in the context of anticancer activity. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of key biological processes.
This compound, a natural acridone alkaloid, has emerged as a promising scaffold for the development of novel anticancer agents. Its rigid, planar structure provides a unique framework for chemical modification, allowing for the systematic exploration of how different functional groups influence its biological activity. This guide synthesizes findings from various studies to elucidate the SAR of this compound analogs, offering valuable insights for the rational design of more potent and selective cancer therapeutics.
Comparative Cytotoxicity of this compound Analogs
The cytotoxic effects of this compound and its analogs have been evaluated against various cancer cell lines. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound | Structure | Cell Line | IC50 (µM) | Key Structural Features |
| 1,3,4-Trimethoxy-10-methylacridin-9-one | An isomer of a this compound analog | MCF-7 (Breast) | 5.31[1] | Trimethoxy substitution on the A-ring, N-methylation |
| Glyfoline Analog (1-hydroxy derivative) | General structure of a 1-hydroxy-9-acridone | HL-60 (Leukemia) | More active than 1-OMe derivative[2] | Presence of a hydroxyl group at C-1 |
| Buxifoliadine E | An acridone alkaloid | LNCaP (Prostate), HepG2 (Liver), SH-SY5Y (Neuroblastoma), HT29 (Colon) | Potent activity reported[3] | Specific substitution pattern on the acridone core |
| Citbismine-E | Dimeric acridone alkaloid | HL-60 (Leukemia) | Potent apoptosis inducer[4] | Dimeric structure |
Structure-Activity Relationship Insights:
Early SAR studies on acridone alkaloids have revealed several key structural features that govern their cytotoxic activity:
-
Substitution on the A-ring: The presence and nature of substituents on the A-ring of the acridone core significantly impact cytotoxicity. For instance, studies on glyfoline analogs have shown that 1-hydroxy-9-acridones are more potent than their 1-methoxy counterparts against human leukemia HL-60 cells.[2]
-
N-alkylation: The substitution at the nitrogen atom of the acridone ring is crucial for activity. For example, the replacement of the N-methyl group in glyfoline with an NH or a larger alkyl chain resulted in a dramatic reduction or total loss of cytotoxicity.[2]
-
Specific Methoxy and Hydroxy Group Positioning: Research on acridone alkaloids from Atalantia monophylla suggests that a methoxy group at position 3 may diminish cytotoxic activity, while a methyl group at the N-10 position appears to enhance it.[3]
Experimental Protocols
The evaluation of the cytotoxic activity of this compound analogs typically involves cell-based assays that measure cell viability or proliferation after treatment with the compounds. The MTT assay is a widely used colorimetric method for this purpose.
MTT Assay Protocol for Cytotoxicity Testing
This protocol is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.
1. Cell Seeding:
- Cancer cells (e.g., MCF-7, HeLa) are harvested and counted.
- Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
- Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- A stock solution of the test compound (e.g., this compound analog) is prepared in a suitable solvent (e.g., DMSO).
- Serial dilutions of the compound are prepared in culture medium to achieve the desired final concentrations.
- The culture medium from the wells is carefully removed, and 100 µL of the medium containing the test compound at different concentrations is added to the respective wells.
- Control wells containing medium with the solvent (e.g., DMSO) at the same concentration as the highest compound concentration and wells with medium only (blank) are also included.
- The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
3. MTT Addition and Incubation:
- After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
- The plates are incubated for another 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
- The medium containing MTT is carefully removed without disturbing the formazan crystals.
- 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
- The plate is gently shaken for 10-15 minutes to ensure complete dissolution.
- The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
5. Data Analysis:
- The percentage of cell viability is calculated using the following formula:
- % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
- The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Molecular Mechanisms
The anticancer activity of acridone alkaloids, including this compound analogs, is often attributed to their ability to interfere with critical cellular processes and signaling pathways.
General Workflow for SAR Studies of this compound Analogs
Caption: General workflow for the structure-activity relationship (SAR) studies of this compound analogs.
Apoptosis Induction via ROS and JNK Signaling
Studies on dimeric acridone alkaloids, such as citbismine-E, have shed light on a potential mechanism of action that may be relevant to this compound analogs. Citbismine-E has been shown to be a potent inducer of apoptosis in human myeloid leukemia HL-60 cells.[4] This process is mediated by the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.
Caption: Proposed apoptotic pathway induced by certain acridone alkaloids.
This guide highlights the current understanding of the structure-activity relationships of this compound analogs as potential anticancer agents. The presented data and experimental protocols provide a valuable resource for researchers in the field of drug discovery and development. Further systematic studies on a broader range of this compound derivatives are warranted to fully elucidate their therapeutic potential and to design novel, highly effective anticancer drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of dimeric acridone alkaloids derived from Citrus plants towards human leukaemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biological Targets of Melicopicine: A Comparative Analysis Guided by Molecular Docking
A comprehensive review of available scientific literature reveals a notable absence of specific experimental studies confirming the biological targets of melicopicine through molecular docking. While the acridone alkaloid family, to which this compound belongs, has demonstrated significant potential as a source of therapeutic agents, particularly in oncology and inflammatory diseases, direct evidence elucidating the precise molecular interactions of this compound remains elusive. This guide, therefore, aims to provide a comparative framework by examining the experimentally determined biological activities of this compound in the context of molecular docking studies performed on structurally related acridone alkaloids with similar therapeutic potential.
This compound, a natural compound isolated from various plant species of the Rutaceae family, has been the subject of preliminary investigations suggesting its potential as a cytotoxic and anti-inflammatory agent. However, the specific cellular machinery with which it interacts to exert these effects has not been conclusively identified. Molecular docking, a powerful computational tool, is instrumental in predicting the binding affinity and orientation of a small molecule, such as this compound, to the active site of a target protein. This in silico approach can provide valuable insights into the mechanism of action and guide further experimental validation.
In the absence of direct molecular docking studies on this compound, this guide will explore the known biological effects of this compound and draw parallels with other acridone alkaloids that have been investigated using computational methods. This comparative approach will shed light on the potential biological targets of this compound and highlight the experimental methodologies required for their definitive confirmation.
Experimentally Observed Biological Activities of this compound
While specific molecular targets are yet to be confirmed, preliminary in vitro studies have indicated that this compound exhibits biological activities that are characteristic of other acridone alkaloids. These activities provide clues to its potential mechanisms of action and, by extension, its likely biological targets.
Table 1: Summary of Reported Biological Activities of this compound
| Biological Activity | Observed Effect | Potential Implication |
| Cytotoxicity | Inhibition of cancer cell proliferation | Anticancer potential |
| Anti-inflammatory | Reduction of inflammatory markers | Treatment of inflammatory disorders |
Note: The quantitative data (e.g., IC50 values) for these activities are not consistently reported in the available literature, precluding a detailed quantitative comparison.
Comparative Analysis with Other Acridone Alkaloids: Insights from Molecular Docking
To bridge the knowledge gap regarding this compound's specific targets, we can examine molecular docking studies conducted on other acridone alkaloids that have demonstrated similar cytotoxic and anti-inflammatory properties. These studies provide a theoretical framework for how this compound might interact with key cellular proteins.
Anticancer Activity: Targeting DNA and Topoisomerases
Many acridone alkaloids exert their cytotoxic effects by intercalating with DNA or inhibiting topoisomerase enzymes, which are crucial for DNA replication and repair in rapidly dividing cancer cells.
Table 2: Molecular Docking Studies of Acridone Alkaloids with Potential Anticancer Targets
| Acridone Alkaloid | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Acronycine | Topoisomerase I | -8.5 | Asp533, Arg364 | Fictitious Example |
| Glycomaurin | DNA (minor groove) | -7.9 | A-T rich regions | Fictitious Example |
Disclaimer: The data presented in this table is for illustrative purposes to demonstrate the type of information derived from molecular docking studies and does not represent actual published data for these specific compounds.
The workflow for such a molecular docking study is outlined below:
The Synergistic Potential of Natural Compounds: A Comparative Guide for Researchers
An examination of the enhanced therapeutic effects of natural compounds in combination, with a focus on Curcumin, Quercetin, and Resveratrol as illustrative examples. While the primary focus of this guide was intended to be Melicopicine, the currently available scientific literature lacks sufficient data on its synergistic interactions. Therefore, we pivot to well-documented natural compounds to elucidate the principles and methodologies of synergistic research.
The concurrent use of multiple bioactive compounds can result in a therapeutic effect that is greater than the sum of the individual effects of each compound. This phenomenon, known as synergy, is a cornerstone of phytotherapy and is of growing interest in modern drug development.[1][2][3] By combining natural compounds, researchers aim to enhance therapeutic efficacy, reduce dosage and associated toxicity, and overcome drug resistance.[3] This guide provides a comparative overview of the synergistic effects of three widely studied natural compounds—Curcumin, Quercetin, and Resveratrol—and outlines the experimental protocols used to evaluate these interactions.
Case Study 1: Curcumin - A Potent Synergizer
Curcumin, the active component of turmeric, is a polyphenol known for its anti-inflammatory, antioxidant, and anticancer properties.[4][5] Its therapeutic potential is often limited by poor bioavailability. However, when combined with other compounds, its efficacy can be significantly enhanced.
A notable example is the synergy between curcumin and piperine, an alkaloid from black pepper. Piperine is known to enhance the bioavailability of curcumin. Studies have shown that this combination can synergistically improve pain-like behaviors in animal models.[6] In one study, the combination of curcumin and piperine exhibited a greater inhibitory effect on acetylcholinesterase (AChE) with an IC50 of 62.81 ± 0.01 μg/ml, compared to curcumin (134.5 ± 0.06 μg/ml) or piperine (76.6 ± 0.08 μg/ml) alone.[7] This combination also demonstrated synergistic effects in protecting neuronal cells from Aβ-induced damage.[7]
Furthermore, curcumin has been shown to act synergistically with conventional antibiotics like meropenem against carbapenem-resistant Klebsiella pneumoniae.[4] In an in vitro model of osteoarthritis, curcumin displayed synergistic anti-inflammatory effects when combined with flavocoxid, a mixture of baicalin and catechin, and with β-caryophyllene.[5][8]
Quantitative Analysis of Curcumin Synergy
| Combination | Model | Observed Effect | Quantitative Data (Example) |
| Curcumin + Piperine | In vitro AChE Inhibition | Enhanced enzyme inhibition | IC50: 62.81 µg/mL (combo) vs. 134.5 µg/mL (Curcumin) & 76.6 µg/mL (Piperine)[7] |
| Curcumin + Piperine | Mouse Model of Pain | Synergistic antinociceptive effect | Experimental ED50: 5.9 mg/kg vs. Theoretical ED50: 44.9 mg/kg[6] |
| Curcumin + Meropenem | Carbapenem-resistant K. pneumoniae | Synergistic antibacterial effect | Synergistic effects observed in 12 of 39 isolates based on FICI[4] |
| Curcumin + Flavocoxid | In vitro Osteoarthritis Model | Synergistic reduction of IL-1β expression | Synergistic action observed for the reduction of the inflammatory phenotype[5][8] |
Experimental Protocol: Checkerboard Microdilution Assay
The synergistic effect of curcumin and meropenem was determined using the checkerboard liquid microdilution method. This technique involves preparing serial dilutions of two compounds in a microtiter plate to test various concentration combinations against a bacterial inoculum. The Fractional Inhibitory Concentration Index (FICI) is then calculated to determine the nature of the interaction.
Case Study 2: Quercetin - A Versatile Flavonoid
Quercetin is a flavonoid found in many fruits and vegetables, known for its antioxidant and anti-cancer properties.[9] Research has demonstrated its ability to act synergistically with other natural compounds and conventional chemotherapeutic drugs.
For instance, a study on the neuroprotective effects of epicatechin and quercetin showed that their combination synergistically attenuated oxygen-glucose deprivation-induced neuronal cell death.[10] This was attributed to the activation of convergent mitochondrial signaling pathways.[10] Quercetin has also been found to work in synergy with chemotherapeutic agents like cisplatin and doxorubicin in various cancer cell lines.[3]
However, not all combinations with quercetin result in synergy. A study on the interaction between quercetin and catechin in vascular smooth muscle found their effects to be additive rather than synergistic.[11]
Quantitative Analysis of Quercetin Synergy
| Combination | Model | Observed Effect | Quantitative Data (Example) |
| Quercetin + Epicatechin | Mouse Cortical Neurons (OGD) | Synergistic neuroprotection | E+Q (0.3µM) preserved spare respiratory capacity after OGD, unlike individual compounds[10] |
| Quercetin + Lycopene | HUVEC cells (Oxidative Stress) | Synergistic protection against oxidative stress | Quercetin-lycopene combination showed a stronger ability to stabilize SIRT1[12] |
| Quercetin + Cisplatin | Human Malignant Mesothelioma Cell Line | Synergistic anticancer effect | Enhanced growth inhibition and apoptosis[3] |
Signaling Pathway: Quercetin and Epicatechin Neuroprotection
The synergistic neuroprotection by quercetin and epicatechin involves the convergence of Akt and Ca2+-mediated signaling pathways on nitric oxide synthase (NOS) and cAMP response element-binding protein (CREB). This leads to enhanced mitochondrial performance and the expression of pro-survival genes.
Caption: Convergent signaling of Quercetin and Epicatechin.
Case Study 3: Resveratrol - A Stilbenoid with Synergistic Promise
Resveratrol, a natural stilbenoid found in grapes and berries, has been investigated for its chemopreventive and therapeutic properties. It has been shown to act synergistically with various anticancer agents.
In human promyelocytic leukemia (HL-60) cells, resveratrol demonstrated synergistic effects with Ara-C and tiazofurin, both of which are antimetabolites used in chemotherapy.[13] The mechanism involves the inhibition of ribonucleotide reductase (RR) by resveratrol, leading to a decrease in dNTP pools, which enhances the efficacy of the other drugs.[13]
Furthermore, resveratrol has been shown to synergistically enhance the anticancer effects of cisplatin and carboplatin in A549 lung adenocarcinoma cells, with combination therapies showing lower IC50 values than the individual drugs.[14]
Quantitative Analysis of Resveratrol Synergy
| Combination | Model | Observed Effect | Quantitative Data (Example) |
| Resveratrol + Ara-C | HL-60 Leukemia Cells | Synergistic growth inhibition and apoptosis | Synergistic effects observed in growth inhibition, apoptosis, and clonogenic assays |
| Resveratrol + Cisplatin | A549 Lung Cancer Cells | Enhanced growth inhibition | IC50: 15.09 ± 0.71 µM (combo) vs. higher values for individual compounds |
| Resveratrol + Carboplatin | A549 Lung Cancer Cells | Enhanced growth inhibition | IC50: 21.72 ± 1.9 µM (combo) vs. higher values for individual compounds[14] |
Experimental Workflow: Assessing Synergy in Cancer Cells
The following workflow is a generalized representation of how the synergistic effects of a natural compound like resveratrol with a chemotherapeutic agent are typically evaluated.
Caption: Workflow for evaluating synergistic anticancer effects.
General Experimental Protocols for Synergy Assessment
Combination Index (CI) Method: This is a widely used method to quantify drug synergism based on the median-effect equation. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Isobolographic Analysis: This graphical method involves plotting the concentrations of two drugs that produce a specific effect (e.g., 50% inhibition). The line connecting these points is the line of additivity. Data points falling below this line indicate synergy, while points above it indicate antagonism.
Conclusion
The study of synergistic interactions between natural compounds holds immense potential for the development of novel and more effective therapeutic strategies. As demonstrated by the examples of curcumin, quercetin, and resveratrol, these combinations can lead to enhanced efficacy in various disease models, including cancer and neurodegenerative disorders. While specific data on the synergistic effects of this compound are not yet widely available, the established methodologies and positive outcomes from studies on other natural compounds provide a clear roadmap for future research into this and other promising, yet understudied, molecules. A systematic investigation into the synergistic potential of such compounds is crucial for unlocking their full therapeutic value.
References
- 1. mdpi.com [mdpi.com]
- 2. Interactions between Natural Products—A Review [mdpi.com]
- 3. Synergistic Effects of Plant Derivatives and Conventional Chemotherapeutic Agents: An Update on the Cancer Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin-meropenem synergy in carbapenem resistant Klebsiella pneumoniae curcumin-meropenem synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploiting Curcumin Synergy With Natural Products Using Quantitative Analysis of Dose–Effect Relationships in an Experimental In Vitro Model of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of curcumin and piperine synergistically improves pain-like behaviors in mouse models of pain with no potential CNS side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Effects of Curcumin and Piperine as Potent Acetylcholine and Amyloidogenic Inhibitors With Significant Neuroprotective Activity in SH-SY5Y Cells via Computational Molecular Modeling and in vitro Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Exploiting Curcumin Synergy With Natural Products Using Quantitative Analysis of Dose–Effect Relationships in an Experimental In Vitro Model of Osteoarthritis [frontiersin.org]
- 9. A review on pharmacological activities and synergistic effect of quercetin with small molecule agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic neuroprotection by epicatechin and quercetin: Activation of convergent mitochondrial signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lack of synergistic interaction between quercetin and catechin in systemic and pulmonary vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic protection of quercetin and lycopene against oxidative stress via SIRT1-Nox4-ROS axis in HUVEC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic action of resveratrol, an ingredient of wine, with Ara-C and tiazofurin in HL-60 human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic anticancer activity of resveratrol with cisplatin and carboplatin in A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Melicopicine-Treated Cells: A Dearth of Direct Evidence and a Look at the Broader Acridone Alkaloid Family
For researchers, scientists, and drug development professionals investigating the metabolic effects of the natural compound Melicopicine, a comprehensive review of existing literature reveals a significant gap: there are currently no published studies on the comparative metabolomics of cells treated with this specific acridone alkaloid. While the core request of this guide was to provide a detailed comparison of this compound's metabolic impact against other agents, the absence of such specific data necessitates a broader approach. This guide will, therefore, provide a contextual overview of this compound, summarize the known biological activities of the wider acridone alkaloid family to which it belongs, and present generalized experimental protocols and potential signaling pathways that may be relevant for future investigations into this compound's mechanism of action.
This compound: An Overview
This compound is a naturally occurring acridone alkaloid. Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds characterized by a core acridin-9(10H)-one structure. These compounds are known to possess a range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] While specific metabolomic data for this compound is unavailable, understanding the effects of other acridone alkaloids can provide valuable insights into its potential mechanisms of action.
Biological Activities of Acridone Alkaloids: A Comparative Summary
While direct metabolomic comparisons are not possible for this compound, a review of related acridone alkaloids reveals a consistent theme of cytotoxic and antiproliferative effects on cancer cells. The mechanisms often involve the induction of apoptosis and interference with key signaling pathways. The following table summarizes the observed biological activities of several acridone alkaloids.
| Acridone Alkaloid | Cell Line(s) | Observed Biological Activities | Reference(s) |
| Various Acridone Alkaloids | LNCaP (prostate cancer) | Inhibition of cell proliferation through the ERK pathway. | [1] |
| Atalaphyllidine, 5-hydroxy-N-methylseverifoline, Atalaphyllinine, des-N-methylnoracronycine | Various cancer and normal human cell lines | Potent antiproliferative activity against tumor cell lines with weak cytotoxicity on normal human cell lines. | [2] |
| Citbismine-E | HL-60 (human myeloid leukemia) | Induction of apoptosis via increased intracellular reactive oxygen species (ROS), decreased mitochondrial membrane potential, and activation of caspase-9 and -3. | [3] |
| Gravacridonetriol, Gravacridonediol monomethyl ether | L5178 (murine lymphoma) | Increased the antiproliferative effect of doxorubicin and decreased Pgp mRNA levels, suggesting a role in overcoming multidrug resistance. | [4] |
| Various Acridone Alkaloids | PC-3M and LNCaP (prostate cancer) | Potential cytotoxicity against prostate cancer cell lines. | [5] |
Experimental Protocols: A General Approach to Assessing Cytotoxicity
Given the focus on cytotoxic effects in the literature for acridone alkaloids, a common experimental approach involves assessing cell viability and proliferation. The following is a generalized protocol for a cytotoxicity assay, which would be a foundational experiment for any future metabolomic studies on this compound.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Culture the desired cancer cell line (e.g., HeLa, HepG2) in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., an acridone alkaloid) and a vehicle control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the cytotoxic effects of the compound.
Potential Signaling Pathways of Acridone Alkaloids
Based on studies of related compounds, acridone alkaloids may exert their effects by modulating key cellular signaling pathways involved in cell survival and death. The diagram below illustrates a generalized apoptotic pathway that could be activated by an acridone alkaloid, leading to cancer cell death.
Caption: Generalized apoptotic pathway induced by acridone alkaloids.
Future Directions and Conclusion
The absence of specific metabolomic data for this compound highlights a significant opportunity for future research. A comparative metabolomics study of cells treated with this compound versus other known anticancer agents or other acridone alkaloids would be invaluable for elucidating its precise mechanism of action and identifying potential metabolic vulnerabilities that could be exploited for therapeutic purposes. Such a study would likely involve techniques like mass spectrometry-based metabolomics to profile changes in intracellular and extracellular metabolites.
References
- 1. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antiproliferative effect of acridone alkaloids on several cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of dimeric acridone alkaloids derived from Citrus plants towards human leukaemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acridone alkaloids with cytotoxic and antimalarial activities from Zanthoxylum simullans Hance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal of Melicopicine
For researchers, scientists, and drug development professionals, the proper disposal of novel or less-common compounds like Melicopicine is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, a cautious and informed approach based on general principles of hazardous waste management is paramount. This compound, an acridone alkaloid, should be handled as a potentially hazardous substance due to its bioactive nature and classification as a potential endocrine disruptor.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The following procedural guidance is based on established best practices for the disposal of research chemicals with unknown or potential hazards.
-
Waste Identification and Classification:
-
Treat all this compound waste as hazardous chemical waste. This includes pure this compound, solutions containing this compound, and any materials contaminated with it (e.g., pipette tips, gloves, weighing paper).
-
Do not mix this compound waste with other waste streams unless compatibility is certain.[1] Incompatible chemicals can react violently or produce toxic fumes.[2]
-
-
Waste Segregation and Containerization:
-
Solid Waste: Collect solid this compound waste and contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and sealable hazardous waste container. Do not fill the container to more than 80% capacity to allow for vapor expansion.
-
Sharps: Any sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous chemical waste.
-
-
Labeling:
-
Properly label all waste containers with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate quantity of the waste.
-
Include any known hazard information (e.g., "Potentially Bioactive," "Potential Endocrine Disruptor").
-
Note the date of waste generation.
-
-
Storage:
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.[2]
-
This area should be secure, away from general laboratory traffic, and clearly marked.
-
Ensure incompatible waste types are segregated within the storage area.
-
-
Arranging for Disposal:
Hazardous Waste Characterization
In the absence of specific data for this compound, a conservative assessment based on general hazardous waste characteristics is necessary. The following table provides a summary of these characteristics as defined by the Environmental Protection Agency (EPA).
| Hazard Characteristic | Description | Relevance to this compound (Precautionary) |
| Ignitability | Liquids with a flash point less than 140°F, solids that can cause fire through friction or spontaneous combustion, or are oxidizers. | While specific data is unavailable, it is prudent to keep away from ignition sources. |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5. | Not likely for pure this compound, but solutions should be considered. |
| Reactivity | Unstable under normal conditions, may react with water, or can generate toxic gases. | Unknown. Treat as potentially reactive and do not mix with other chemicals. |
| Toxicity | Harmful or fatal when ingested or absorbed. | As a bioactive alkaloid, toxicity should be assumed. |
Experimental Workflow & Decision Logic
Caption: Logical workflow for the disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Melicopicine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides essential safety and logistical information for the handling of Melicopicine, a naturally occurring acridone alkaloid. Due to the limited availability of comprehensive toxicity data for this compound, a precautionary approach is paramount. This document outlines procedural, step-by-step guidance to minimize exposure and ensure a safe laboratory environment.
Understanding the Risks: A Precautionary Approach
This compound's full toxicological profile has not been extensively characterized. Therefore, it must be handled as a potentially hazardous substance. The following recommendations are based on a control banding approach, which assigns a level of containment and control measures commensurate with the potential risk in the absence of definitive occupational exposure limits (OELs).
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes | Chemical Splash Goggles | Must meet ANSI Z87.1 standards. Provides a seal around the eyes to protect from splashes, and particulates. |
| Face Shield | To be worn in addition to goggles during procedures with a high risk of splashing or aerosol generation. | |
| Hands | Nitrile Gloves (Double Gloving) | Inner glove should be tucked under the lab coat cuff, and the outer glove cuff should extend over the lab coat sleeve. Change gloves immediately if contaminated and every two hours during prolonged handling. |
| Body | Impervious Laboratory Coat | A disposable, solid-front, back-closing gown is recommended to provide maximum protection. Should be changed immediately if contaminated. |
| Respiratory | NIOSH-Approved Respirator | A fit-tested N95 respirator is the minimum requirement when handling this compound powder outside of a certified chemical fume hood. For procedures with a higher potential for aerosolization, a powered air-purifying respirator (PAPR) may be necessary. |
| Feet | Closed-Toed Shoes | Made of a non-porous material to protect against spills. |
Engineering Controls: Your First Line of Defense
Primary containment through engineering controls is the most effective way to minimize exposure.
-
Chemical Fume Hood: All handling of this compound powder, including weighing and preparing solutions, must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.
-
Ventilated Enclosure: For smaller-scale operations, a ventilated balance enclosure or powder containment hood can provide an additional layer of protection.
-
Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[1]
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to ensure safety. The following diagram illustrates the key steps for safely handling this compound.
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Secure the area to prevent entry.
-
Report: Inform your supervisor and institutional safety office.
-
Clean-up: Only trained personnel with appropriate PPE should clean up the spill. Use an absorbent material to contain the spill, then decontaminate the area with a suitable cleaning agent.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[1] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for hazardous waste disposal.
By implementing these stringent safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
